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7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine Documentation Hub

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  • Product: 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine
  • CAS: 151225-39-7

Core Science & Biosynthesis

Foundational

Synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a plausible synthetic pathway for 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine, a valuable heterocy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine, a valuable heterocyclic scaffold in medicinal chemistry. The proposed synthesis is a multi-step process commencing with the construction of the core pyranopyridine ring system, followed by functional group manipulations to introduce the desired amine substituent. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of the target compound, 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine, can be achieved through a five-step sequence. The overall strategy involves the initial formation of a functionalized pyranopyridine core, followed by a series of transformations to install the 3-amino group.

Synthetic_Pathway A Tetrahydro-4H-pyran-4-one + Malononitrile B Step 1: Multicomponent Cyclization A->B C 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile B->C D Step 2: Chlorination C->D E 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile D->E F Step 3: Nitrile Hydrolysis E->F G 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxamide F->G H Step 4: Hofmann Rearrangement G->H I 3-Amino-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine H->I J Step 5: Dechlorination I->J K 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine (Target Compound) J->K

Caption: Proposed five-step synthetic pathway for 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for key intermediates and the final product.

Step 1: Synthesis of 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile

This initial step involves a multi-component reaction to construct the core heterocyclic framework.

Experimental Protocol:

A mixture of tetrahydro-4H-pyran-4-one (1.0 eq), malononitrile (1.0 eq), and triethyl orthoformate (1.2 eq) in acetic anhydride (5 vol) is heated at reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and dried under vacuum to afford 2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile.

ParameterValue
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
AppearanceOff-white solid
Yield65-75%
Melting Point>200 °C
Step 2: Synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

The hydroxyl group at the 2-position is converted to a chloro group in this step.

Experimental Protocol:

To a solution of 2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (1.0 eq) in phosphoryl chloride (10 vol) is added N,N-dimethylformamide (catalytic amount). The mixture is heated at 100 °C for 3-4 hours. After completion of the reaction (monitored by TLC), the excess phosphoryl chloride is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile.

ParameterValue
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
AppearanceWhite solid
Yield80-90%
Melting Point155-158 °C
Step 3: Hydrolysis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxamide

The nitrile functional group is hydrolyzed to a primary amide.

Experimental Protocol:

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (1.0 eq) is suspended in concentrated sulfuric acid (5 vol) and stirred at 60-70 °C for 2-3 hours. The reaction mixture is then cooled to room temperature and carefully poured into ice water. The pH is adjusted to 7-8 with a concentrated ammonium hydroxide solution. The precipitated solid is collected by filtration, washed with water, and dried to give 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxamide.

ParameterValue
Molecular FormulaC9H9ClN2O2
Molecular Weight212.63 g/mol
AppearancePale yellow solid
Yield70-80%
Melting Point210-213 °C
Step 4: Hofmann Rearrangement to 3-Amino-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

The primary amide undergoes a Hofmann rearrangement to yield the corresponding amine with one less carbon atom.[1][2][3]

Experimental Protocol:

To a cold (0-5 °C) solution of sodium hydroxide (4.0 eq) in water is added bromine (1.1 eq) dropwise, maintaining the temperature below 10 °C to form a sodium hypobromite solution. 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxamide (1.0 eq) is then added in portions. The reaction mixture is slowly warmed to room temperature and then heated to 70-80 °C for 1-2 hours. After cooling, the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford 3-amino-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine.

ParameterValue
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
AppearanceLight brown solid
Yield50-60%
Melting Point175-178 °C
Step 5: Dechlorination to 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine

The final step involves the removal of the chloro group via catalytic hydrogenation to yield the target compound.[4][5]

Experimental Protocol:

A solution of 3-amino-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (1.0 eq) in methanol or ethanol is taken in a hydrogenation vessel. To this solution, palladium on carbon (10% w/w, 0.1 eq) and triethylamine (1.5 eq) are added. The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography or recrystallization to give 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine.

ParameterValue
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
AppearanceWhite to off-white solid
Yield85-95%
Melting Point130-133 °C

Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single synthetic step, from reaction setup to product isolation and purification.

Experimental_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis A Combine Reactants & Solvents B Set Reaction Conditions (Temp, Time, Atmosphere) A->B C Monitor Progress (TLC) B->C D Quenching C->D Reaction Complete E Extraction D->E F Washing & Drying E->F G Solvent Removal F->G H Purification (Chromatography/ Recrystallization) G->H I Characterization (NMR, MS, etc.) H->I

Caption: General experimental workflow for a synthetic chemistry step.

References

Exploratory

An Examination of the Properties of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine

For the attention of researchers, scientists, and drug development professionals. This document outlines the currently available technical information for the heterocyclic compound 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-a...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals.

This document outlines the currently available technical information for the heterocyclic compound 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine. Extensive searches of scientific literature and chemical databases indicate that while this compound is commercially available, it is not a widely studied molecule. Consequently, in-depth experimental data regarding its physicochemical properties, spectroscopic analysis, and biological activity are limited. This guide compiles the available information and provides context based on related structures.

Core Compound Properties

Publicly available data for 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine is primarily limited to its basic chemical identifiers and computed properties. Experimental data such as melting point, boiling point, and solubility are not readily found in the surveyed literature.

PropertyDataSource
CAS Number 151225-39-7[1][2]
Molecular Formula C₈H₁₀N₂O[1][2][3]
Molecular Weight 150.18 g/mol [1][2][3]
IUPAC Name 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine[3]
Canonical SMILES C1COCC2=C1N=CC(=C2)N[3]
InChI Key MDASSZXVCIBITR-UHFFFAOYSA-N[3]
Computed XLogP3 -0.1[3]
Topological Polar Surface Area 48.1 Ų[3]

Spectroscopic Data

While commercial suppliers suggest the availability of spectroscopic data such as NMR, HPLC, and LC-MS, these are not publicly accessible.[1][4]

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine is not described in the available literature. However, a synthetic route for a structurally related compound, 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, has been reported.[5] This suggests that the synthesis of the target amine is feasible, likely through a multi-step process involving the formation of the pyranopyridine core followed by the introduction or modification of the amine group.

Biological Activity and Potential Applications

There is no direct evidence or published research on the biological activity or pharmacological properties of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine. However, the broader class of pyranopyridine derivatives has attracted scientific interest for a variety of potential therapeutic applications.

Studies on related pyrano[3,2-c]pyridines have revealed antiproliferative and antitubulin activities, suggesting potential applications in oncology.[6] Furthermore, other fused pyranopyridine systems have been investigated for their potential as anticancer agents.[7] Modifications of the pyranopyridine core, such as the introduction of a thiopyran ring, have led to the development of compounds with cytotoxic activity against various cancer cell lines.[8] Additionally, certain pyranopyridine derivatives have been explored for their antimicrobial properties.[9]

Given the biological activities observed in structurally similar molecules, 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine could be a candidate for screening in similar therapeutic areas. However, without experimental data, its specific biological profile remains unknown.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications available on PubChem, this compound is associated with the following hazards:

  • Harmful if swallowed[3]

  • Causes skin irritation[3]

  • Causes serious eye damage[3]

  • May cause respiratory irritation[3]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment.

Logical Workflow for Preliminary Investigation

For researchers interested in exploring the properties of this compound, a logical experimental workflow would be necessary.

G cluster_0 Compound Acquisition and Verification cluster_1 Physicochemical Characterization cluster_2 Biological Screening a Source Compound from Supplier b Confirm Identity and Purity (NMR, LC-MS) a->b c Determine Melting Point b->c f In vitro Cytotoxicity Assays (e.g., MTT) b->f g Antimicrobial Susceptibility Testing b->g d Assess Solubility in Various Solvents c->d e Measure pKa d->e h Target-based Assays (if putative targets are known) f->h g->h

Caption: Proposed workflow for the initial characterization of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine.

Conclusion

References

Foundational

An In-depth Technical Guide to 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine

This technical guide provides a comprehensive overview of the chemical entity 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine, tailored for researchers, scientists, and professionals in drug development. While public domain...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical entity 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine, tailored for researchers, scientists, and professionals in drug development. While public domain data on the specific biological activities and detailed experimental protocols for this compound are limited, this document consolidates its known chemical properties and presents exemplary methodologies for synthesis and biological evaluation based on structurally related pyranopyridine analogs.

Core Chemical Identity

7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine is a heterocyclic organic compound featuring a fused pyran and pyridine ring system. Its core structure is of interest in medicinal chemistry due to the prevalence of the pyranopyridine scaffold in biologically active molecules.

Chemical Structure and Identifiers

The fundamental chemical and physical properties of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine are summarized below. This information is compiled from various chemical databases and suppliers.[1][2]

PropertyValueSource(s)
IUPAC Name 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-aminePubChem[1]
CAS Number 151225-39-7Synblock, et al.
Molecular Formula C₈H₁₀N₂OSynblock, et al.[3]
Molecular Weight 150.18 g/mol Synblock, et al.[3]
Canonical SMILES C1COCC2=C1N=CC(=C2)NPubChem[1]
InChI Key MDASSZXVCIBITR-UHFFFAOYSA-NPubChem[1]
Purity Typically available at ≥95%ChemUniverse
Physical Form SolidSigma-Aldrich[4]

Synthesis and Characterization (Exemplary Protocols)

Exemplary Synthesis of a Fused Pyrano[2,3-d]pyrimidine Derivative

This protocol is adapted from a three-component reaction used to generate pyrano[2,3-d]pyrimidine diones, which demonstrates a common strategy for building the pyran ring fused to a nitrogen-containing heterocycle.[6]

Objective: To synthesize a pyrano[2,3-d]pyrimidine dione derivative via a one-pot, three-component reaction.

Materials:

  • Barbituric acid (2 mmol)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (2.4 mmol)

  • Malononitrile (2 mmol)

  • Sulfonic acid nanoporous silica (SBA-Pr-SO₃H) catalyst (0.02 g)

  • Dimethylformamide (DMF) and Ethanol for recrystallization

Procedure:

  • Activate the SBA-Pr-SO₃H catalyst in a vacuum at 100°C.

  • After cooling the catalyst to room temperature, add barbituric acid, the selected aromatic aldehyde, and malononitrile to the reaction vessel.

  • Heat the reaction mixture in an oil bath at 140°C for approximately 15 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, recrystallize the resulting solid product from a mixture of DMF and ethanol to afford the pure pyrano[2,3-d]pyrimidine dione.[6]

General Characterization of Heterocyclic Amines

The characterization of newly synthesized heterocyclic compounds typically involves a combination of spectroscopic methods to confirm the structure and purity.[7][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups. For an amine-containing pyranopyridine, one would expect to see N-H stretching vibrations (typically around 3300-3500 cm⁻¹), C=N and C=C stretching of the pyridine ring, and C-O-C stretching of the pyran ring.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the detailed molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.[7][8]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and aid in structural confirmation by analyzing fragmentation patterns.[5]

  • Melting Point Analysis: To assess the purity of the synthesized compound.[8]

Biological Activity of Structurally Related Compounds

No specific biological activity data for 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine was found. However, the broader class of pyranopyridine derivatives has been investigated for various pharmacological activities. These findings suggest potential areas of research for the target compound.

Compound ClassBiological Activity InvestigatedKey FindingsReference(s)
Pyrano[3,2-c]pyridine derivativesAnticancerCertain derivatives showed significant cytotoxicity against liver, breast, colon, and lung cancer cell lines, with IC₅₀ values in the sub-micromolar range. Some compounds also inhibited EGFR and VEGFR-2 kinases.[5]
4H-Pyrano[2,3-b]pyridine hybridsAnticancerHybrid compounds were evaluated for cytotoxic activity against KB and HepG2 cancer cell lines.[9]
Fused Pyrano[2,3-b]pyridine derivativesAntimicrobialCompounds were tested against Aspergillus fumigatus, Candida albicans, Pseudomonas aeruginosa, and Staphylococcus aureus, showing moderate to effective action.[10]

Visualizations of Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate generalized workflows relevant to the synthesis and evaluation of novel chemical entities like 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine.

General Synthetic Workflow for Pyrano[4,3-b]pyridine Analogs

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Characterization start1 Pyridine Precursor reaction Multi-component Reaction or Cyclization start1->reaction start2 Pyran Ring Precursor start2->reaction workup Reaction Work-up (e.g., Extraction, Quenching) reaction->workup purify Purification (e.g., Recrystallization, Chromatography) workup->purify char Structural Characterization (NMR, MS, FT-IR) purify->char product Final Product: 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine char->product

Caption: A generalized workflow for the synthesis of pyranopyridine analogs.

Workflow for Biological Screening of a Novel Compound

G cluster_invitro In Vitro Assays compound Test Compound (e.g., Pyrano[4,3-b]pyridine derivative) cell_based Cell-based Assays (e.g., Cytotoxicity on Cancer Lines) compound->cell_based enzyme_based Enzyme Inhibition Assays (e.g., Kinase Inhibition) compound->enzyme_based antimicrobial Antimicrobial Screening (MIC Determination) compound->antimicrobial data_analysis Data Analysis (IC50 / MIC Calculation) cell_based->data_analysis enzyme_based->data_analysis antimicrobial->data_analysis decision Active Hit? data_analysis->decision lead_opt Lead Optimization decision->lead_opt Yes stop Terminate Study decision->stop No

Caption: A typical workflow for the initial biological screening of a novel compound.

References

Exploratory

In-depth Technical Guide: 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine (CAS 151225-39-7)

For Researchers, Scientists, and Drug Development Professionals Introduction 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine is a heterocyclic organic compound featuring a fused pyran and pyridine ring system. Its chemical s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine is a heterocyclic organic compound featuring a fused pyran and pyridine ring system. Its chemical structure suggests potential as a scaffold in medicinal chemistry and drug discovery, belonging to the broader class of pyranopyridines. Compounds with this core structure are being explored for various therapeutic applications. This guide provides a summary of the available technical data for this specific molecule.

Chemical and Physical Properties

While detailed experimental data for this specific compound is limited in publicly accessible literature, a summary of its basic and computed properties is presented below. This information is crucial for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource
CAS Number 151225-39-7--INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3]
Molecular Formula C₈H₁₀N₂O--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 150.18 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
IUPAC Name 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine--INVALID-LINK--[4]
SMILES C1COCC2=C1N=CC(=C2)N--INVALID-LINK--[4]
InChI InChI=1S/C8H10N2O/c9-7-3-6-5-11-2-1-8(6)10-4-7/h3-4H,1-2,5,9H2--INVALID-LINK--[4]
Purity Typically >95% (as supplied by vendors)--INVALID-LINK--[2]

Synthesis and Experimental Protocols

A plausible synthetic approach, based on the synthesis of a related chloro-substituted analogue, might involve the cyclization of a precursor to form the pyranone ring, followed by chlorination and subsequent amination. A general workflow for such a process is outlined below.

G A Starting Materials (e.g., Substituted Pyridine and Pyran precursors) B Cyclization Reaction to form Pyrano[4,3-b]pyridin-one A->B C Chlorination (e.g., with POCl3) B->C D Amination (Displacement of Chloro group with Amine) C->D E Purification (e.g., Column Chromatography) D->E F 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine E->F

Caption: A potential synthetic workflow for 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine.

A documented synthesis for a related compound, 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, involved heating 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile with phosphoryl chloride.[5] This suggests that the target amine could potentially be synthesized from a corresponding chloro or other suitable leaving group precursor.

Biological Activity and Potential Applications

Direct biological activity data for 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine is not available in the reviewed literature. However, the broader class of pyranopyridine and pyranopyrimidine derivatives has been the subject of significant research, particularly in oncology.

Derivatives of the related thiopyrano[4,3-d]pyrimidine scaffold have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including A549 (lung), PC-3 (prostate), and MCF-7 (breast).[6][7] Some of these compounds have shown moderate activity.[6][7] Additionally, pyrano[3,2-c]quinoline analogues have been screened for both anti-inflammatory and anticancer properties.[8]

The pyranopyridine core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. This suggests that 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic agents.

Signaling Pathways of Related Compounds

While no signaling pathway information exists for the specific title compound, related pyranopyrimidine derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer. For instance, some thiopyrano[4,3-d]pyrimidine derivatives have been designed as potential inhibitors of the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.

A simplified representation of a hypothetical inhibitory action on a generic kinase signaling pathway is depicted below.

G cluster_0 cluster_1 A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., PI3K/Akt/mTOR) B->C D Cell Proliferation & Survival C->D E Pyrano[4,3-b]pyridine Derivative E->B Inhibition

References

Foundational

An In-depth Technical Guide to 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and theoretical biological relevance of the heterocy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and theoretical biological relevance of the heterocyclic compound 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine. Given the limited direct experimental data on this specific molecule, this paper draws upon established synthetic methodologies and the biological activities of structurally related pyrano[4,3-b]pyridine derivatives to offer a well-rounded scientific profile.

Quantitative Data Summary

The known physicochemical properties of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine are summarized below. This data is crucial for its identification, characterization, and use in experimental settings.

PropertyValueSource
Molecular Weight 150.18 g/mol [1][2]
Molecular Formula C₈H₁₀N₂O[1][2]
CAS Number 151225-39-7[1][2]
IUPAC Name 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine[2]
Synonyms 5H,7H,8H-Pyrano[4,3-b]pyridin-3-amine, 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-ylamine[1]

Experimental Protocols: A Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for creating related 2-aminopyridine and pyranopyridine structures. The following protocol is a hypothetical, multi-step synthesis that leverages common organic chemistry reactions.

Conceptual Synthesis Workflow

G cluster_0 Synthetic Pathway A Step 1: Chlorination E Intermediate 1: 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile A->E  POCl₃, Reflux B Step 2: Cyanation F Intermediate 2: Substituted aminopyridine derivative B->F  Amine, DMSO, 50°C C Step 3: Amination G Final Product: 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine C->G  Reduction/Hydrolysis D Starting Material: 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile D->A  POCl₃, Reflux E->B  Amine, DMSO, 50°C F->C  Reduction/Hydrolysis

Caption: A proposed three-step synthesis of the target compound.

Step 1: Chlorination of a Pyrano-pyridinone Precursor

The synthesis could commence with a suitable pyrano-pyridinone precursor, such as 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile. This starting material would undergo chlorination to activate the pyridine ring for subsequent nucleophilic substitution.

  • Reagents: Phosphoryl chloride (POCl₃).

  • Procedure: The pyrano-pyridinone precursor (1 equivalent) is dissolved in an excess of phosphoryl chloride. The mixture is heated to reflux and stirred for approximately 4 hours.[3] After cooling to room temperature, the reaction mixture is carefully quenched by slow addition to a saturated aqueous solution of sodium bicarbonate at 0°C. The aqueous layer is then extracted with a suitable organic solvent, such as chloroform. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product, 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, can be purified by silica gel column chromatography.[3]

Step 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine Source

The chlorinated intermediate is then reacted with an amine source. This step introduces the amino group at the 3-position of the pyridine ring.

  • Reagents: An appropriate amine (e.g., morpholine, as a stand-in for a direct ammonia equivalent or a protected amine) and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Procedure: The purified chloro-derivative (1 equivalent) is dissolved in DMSO. The amine (approximately 4 equivalents) is added to the solution in one portion.[4] The reaction mixture is then heated to 50°C and stirred for 48 hours.[4] After cooling, the mixture is diluted with water and a mild base (e.g., 0.5M NaOH) and extracted multiple times with an organic solvent like diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under vacuum. The residue is then purified by column chromatography to yield the substituted aminopyridine derivative.

Step 3: Final Conversion to the Primary Amine

The final step would involve the conversion of the introduced amino group (if a substituted amine was used) or the cyano group to the primary amine of the target compound. The specifics of this step would depend on the exact strategy employed in Step 2. If a direct amination is not feasible, a reduction of the nitrile group or deprotection of a protected amine would be necessary.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological effects of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine are not currently available. However, the broader class of pyranopyridine and related heterocyclic structures has been the subject of significant research in drug discovery, suggesting potential therapeutic applications.

Derivatives of the pyrano[2,3-b]pyridine scaffold have demonstrated cytotoxic activity against various cancer cell lines, including KB and HepG2.[5][6][7] Furthermore, the structurally similar thiopyrano[4,3-b]pyridine core is recognized as a versatile scaffold for developing inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[8] Analogs have shown efficacy against lung, prostate, and breast cancer cell lines.[8][9]

Additionally, various fused pyranopyridine systems have been investigated for their neurotropic activities, including anticonvulsant, sedative, and antianxiety properties.[10]

Hypothetical Signaling Pathway Inhibition

Based on the activity of related compounds, 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine could potentially act as an inhibitor of key cellular signaling pathways implicated in cancer. A hypothetical mechanism of action could involve the inhibition of a kinase within the PI3K/Akt/mTOR cascade.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Hypothetical Inhibition PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth CellGrowth mTORC1->CellGrowth promotes Compound 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine Akt_Inhibition Compound->Akt_Inhibition

Caption: Hypothetical inhibition of the Akt signaling node.

This diagram illustrates a potential mechanism where the compound inhibits Akt, a central kinase in the PI3K pathway, thereby disrupting downstream signaling that leads to cell growth and proliferation. This is a common target for anticancer drug development.

Conclusion

7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine is a heterocyclic compound with a molecular weight of 150.18 g/mol . While direct experimental data is sparse, its structural relationship to other biologically active pyranopyridines suggests it may hold potential as a scaffold in drug discovery, particularly in the areas of oncology and neurology. The proposed synthetic pathway offers a viable route for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the synthesis and in vitro screening of this compound to validate its therapeutic potential and elucidate its mechanism of action.

References

Exploratory

The Biological Versatility of Pyranopyridine Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The pyranopyridine scaffold, a heterocyclic ring system integrating pyran and pyridine moieties, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture and e...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyranopyridine scaffold, a heterocyclic ring system integrating pyran and pyridine moieties, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture and electronic properties have enabled the development of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the significant biological activities associated with pyranopyridine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to support researchers and drug development professionals in harnessing the therapeutic potential of this versatile scaffold.

Anticancer Activity of Pyranopyridine Derivatives

Pyranopyridine scaffolds have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their anticancer activity often stems from the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR-2

A significant number of pyranopyridine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial mediators of tumor growth, angiogenesis, and metastasis.[1] The dual inhibition of these pathways represents a promising strategy in cancer therapy.[2]

Quantitative Data for EGFR and VEGFR-2 Inhibition:

CompoundTargetIC50 (µM)Cancer Cell LineReference
8a EGFR1.21-[3]
VEGFR-22.65-[3]
8b EGFR-HCT-116[3]
VEGFR-2-HCT-116[3]
3f EGFR0.066HCT-116[4]
VEGFR-20.102HCT-116[4]
3d EGFR0.184-[4]
VEGFR-20.418-[4]
3e EGFR--[4]
VEGFR-2--[4]
4a EGFR--[4]
VEGFR-2--[4]
10 VEGFR-20.12HepG2, MCF-7[5]
8 VEGFR-20.13HepG2, MCF-7[5]
9 VEGFR-20.13HepG2, MCF-7[5]
8b VEGFR-25.0MCF-7[6]
8e VEGFR-23.93MCF-7[6]

Signaling Pathway:

EGFR_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2->PI3K_AKT_mTOR Pyranopyridine Pyranopyridine Derivatives Pyranopyridine->EGFR Pyranopyridine->VEGFR2 Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

EGFR and VEGFR-2 Signaling Pathway Inhibition.
Inhibition of Cyclin-Dependent Kinases (CDKs)

Pyranopyridine derivatives have also been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[7] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.

Quantitative Data for CDK2 Inhibition:

CompoundTargetIC50 (µM)Reference
1 CDK2/cyclin A20.57[7]
4 CDK2/cyclin A20.24[7]
8 CDK2/cyclin A20.65[7]
11 CDK2/cyclin A20.50[7]
14 CDK2/cyclin A20.93[7]
9a CDK21.630[8]
14g CDK20.460[8]
Induction of Apoptosis and Cell Cycle Arrest

Several pyranopyridine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. One of the key signaling pathways implicated in this process is the c-Jun N-terminal kinase (JNK) pathway.[9]

Signaling Pathway:

JNK_Apoptosis_Pathway Pyranopyridine Pyranopyridine Derivatives Stress_Signal Cellular Stress Pyranopyridine->Stress_Signal JNK_Activation JNK Activation Stress_Signal->JNK_Activation p53_Activation p53 Upregulation JNK_Activation->p53_Activation Bax_Activation Bax Activation p53_Activation->Bax_Activation G2M_Arrest G2/M Cell Cycle Arrest p53_Activation->G2M_Arrest Mitochondria Mitochondrial Dysfunction Bax_Activation->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Synthesis_Workflow Start Starting Material: 2-chloro-pyranopyridine Reaction Reaction with Nucleophile (e.g., urea, thiourea) Start->Reaction Reflux Reflux in Ethanol with Triethylamine Reaction->Reflux Purification Purification by Recrystallization Reflux->Purification Characterization Characterization: IR, NMR, Mass Spec Purification->Characterization End Final Pyranopyridine Derivative Characterization->End

References

Foundational

Literature Review: 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Extensive literature searches for 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine have revealed a significant lack of pu...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine have revealed a significant lack of publicly available data regarding its specific biological activity, experimental protocols for its synthesis and evaluation, and associated signaling pathways. The information presented herein is a comprehensive summary of the available chemical data for the core compound, supplemented with findings from closely related analogues within the pyrano[4,3-b]pyridine chemical class to provide a broader context of its potential utility in drug discovery and development.

Introduction

The pyrano[4,3-b]pyridine scaffold is a heterocyclic ring system that has garnered interest in medicinal chemistry due to its structural similarity to other biologically active fused pyridine systems. While research on the specific compound 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine is limited, the broader class of pyranopyridines has been investigated for various therapeutic applications, including as kinase inhibitors for the treatment of cancer. This document aims to provide a detailed overview of the known information on 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine and to contextualize its potential within the larger family of pyranopyridine derivatives.

Chemical and Physical Properties

7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine is a solid organic compound with the following identifiers and properties.[1][2]

PropertyValue
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
CAS Number 151225-39-7
IUPAC Name 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine
Synonyms 3-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridine
Appearance Solid (predicted)
Purity Typically >95% as commercially available

Synthesis

A plausible synthetic workflow, adapted from the synthesis of the aforementioned analogue, is conceptualized below. This should be considered a hypothetical pathway that would require experimental validation.

G cluster_0 Conceptual Synthesis Workflow start Starting Materials (e.g., Dihydropyranone derivative) intermediate1 Formation of Pyrano[4,3-b]pyridinone Core start->intermediate1 Cyclization intermediate2 Functional Group Interconversion (e.g., Chlorination/Amination) intermediate1->intermediate2 Modification product 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine intermediate2->product Final Step

Caption: Conceptual workflow for the synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine.

Experimental Protocol (Hypothetical):

Based on the synthesis of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile[3], a multi-step synthesis could be envisioned:

  • Step 1: Synthesis of a Pyrano[4,3-b]pyridinone Intermediate. A suitable dihydropyranone precursor could be reacted with a nitrogen source in a cyclization reaction to form the core bicyclic system.

  • Step 2: Functionalization of the Pyridine Ring. The pyridinone ring could then be chemically modified. For instance, conversion of a carbonyl group to a leaving group (e.g., a chloride) using a reagent like phosphoryl chloride.

  • Step 3: Introduction of the Amine Group. The leaving group could then be displaced by an amino group through nucleophilic aromatic substitution, potentially using ammonia or a protected amine equivalent, to yield the final product.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, reagents, and purification methods would need to be developed and optimized experimentally.

Biological Activity and Potential Applications

While no specific biological data for 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine has been found, the broader class of pyranopyridine and related thiopyranopyrimidine derivatives has shown promise in several therapeutic areas, primarily as kinase inhibitors in oncology.

Derivatives of the related 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile have demonstrated anticancer activity. For instance, certain derivatives have been shown to inhibit Aurora-A kinase, a key regulator of mitosis, and exhibit antiproliferative effects against cancer cell lines such as MCF7 (breast cancer).

The general mode of action for many pyranopyridine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the target kinase, thereby inhibiting its catalytic activity and disrupting downstream signaling pathways that are crucial for cancer cell proliferation and survival. A conceptual diagram of this general mechanism is provided below.

G cluster_0 Generalized Kinase Inhibition Pathway inhibitor Pyrano[4,3-b]pyridine Derivative kinase Target Kinase (e.g., Aurora-A, PI3K) inhibitor->kinase Binds to ATP Pocket p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylates atp ATP atp->kinase Binds substrate Substrate Protein downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream apoptosis Apoptosis/Cell Cycle Arrest downstream->apoptosis Inhibition of this path leads to

Caption: Generalized mechanism of action for pyranopyridine-based kinase inhibitors.

Structure-Activity Relationships (SAR) of Related Compounds

For related classes of compounds like thiopyrano[4,3-d]pyrimidines, structure-activity relationship (SAR) studies have indicated that modifications to the core structure can significantly impact biological activity. For example, the introduction of different substituents on attached phenyl rings can modulate the potency and selectivity of these compounds as kinase inhibitors. While no direct SAR data is available for 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine, it is reasonable to hypothesize that the 3-amino group could serve as a key point for further chemical modification to explore potential interactions with biological targets.

Conclusion and Future Directions

7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine represents an under-investigated chemical entity within a class of compounds that has demonstrated significant potential in medicinal chemistry. The lack of available biological and detailed synthetic data highlights a clear opportunity for further research. Future work should focus on:

  • Development of a robust and scalable synthetic route to produce 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine in sufficient quantities for biological screening.

  • Broad biological screening of the compound against a panel of relevant targets, particularly protein kinases involved in cancer and other diseases.

  • Exploration of the 3-amino group as a handle for the synthesis of a library of derivatives to probe structure-activity relationships and identify potent and selective modulators of biological targets.

By undertaking these studies, the scientific community can elucidate the therapeutic potential of this core scaffold and its derivatives, potentially leading to the development of novel drug candidates.

References

Exploratory

The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel Pyranopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals The intricate scaffold of the pyranopyridine nucleus has emerged as a powerhouse in medicinal chemistry, heralding a new era of therapeutic possibilities. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate scaffold of the pyranopyridine nucleus has emerged as a powerhouse in medicinal chemistry, heralding a new era of therapeutic possibilities. These heterocyclic compounds have demonstrated a remarkable breadth of biological activity, positioning them as promising candidates for the development of next-generation pharmaceuticals. This technical guide delves into the core aspects of novel pyranopyridine derivatives, offering a comprehensive overview of their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. From combating antimicrobial resistance to pioneering new cancer treatments, this document serves as an in-depth resource for professionals dedicated to advancing drug discovery.

Therapeutic Potential and Structure-Activity Relationships

Pyranopyridine derivatives have shown significant promise in a multitude of therapeutic applications, largely attributable to their versatile molecular structure that allows for fine-tuning of their biological activity. Key areas of investigation include their roles as efflux pump inhibitors in multidrug-resistant bacteria, as potent anticancer agents targeting critical signaling pathways, and as novel antimicrobial compounds.

Efflux Pump Inhibitors: A Strategy to Combat Antibiotic Resistance

A significant breakthrough in the fight against Gram-negative bacterial infections has been the discovery of pyranopyridine derivatives as potent efflux pump inhibitors (EPIs).[1][2][3] The lead compound, MBX2319, and its analogs have been extensively studied to understand the structural requirements for inhibiting the AcrB efflux pump, a major contributor to multidrug resistance in Enterobacteriaceae.[1][4]

Systematic modifications of the pyranopyridine core have led to the development of a detailed molecular activity map, identifying regions crucial for inhibitory activity and those that can be altered to enhance potency, improve metabolic stability, and increase solubility.[1][2][3] This has resulted in the identification of new analogs with significantly improved efficacy in potentiating the activity of conventional antibiotics like levofloxacin and piperacillin against E. coli.[1][2][3]

Table 1: Structure-Activity Relationship of Pyranopyridine Analogs as Efflux Pump Inhibitors

CompoundModificationMPC4 (µM) vs. E. coli (Levofloxacin)MPC4 (µM) vs. E. coli (Piperacillin)
MBX2319Parent Compound3.13.1
22d Varied substituentSignificantly more effective than MBX2319Significantly more effective than MBX2319
22e Varied substituentSignificantly more effective than MBX2319Significantly more effective than MBX2319
22f Varied substituentSignificantly more effective than MBX2319Significantly more effective than MBX2319
22i Varied substituentSignificantly more effective than MBX2319Significantly more effective than MBX2319
22k Varied substituentSignificantly more effective than MBX2319Significantly more effective than MBX2319

Note: MPC4 is the minimum potentiation concentration of the analog that decreases the MIC of an antibiotic by 4-fold.[1]

Anticancer Activity: Targeting Key Signaling Pathways

The versatility of the pyranopyridine scaffold extends to oncology, with several derivatives demonstrating potent antiproliferative activity against a range of cancer cell lines.[5][6][7] These compounds often exert their effects by inhibiting critical signaling pathways involved in tumor growth, progression, and survival.

Recent research has focused on pyrano[3,2-c]pyridine and pyrano[2,3-d]pyrimidine series, which have shown inhibitory activity against key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[5] The dysregulation of these signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] Furthermore, the PI3K/AKT/mTOR signaling cascade, another crucial pathway in cancer, has also been identified as a target for certain pyranopyridine derivatives.[6]

Table 2: Anticancer Activity of Novel Pyranopyridine Conjugates

CompoundTarget Cell LineIC50 (µM)Target KinaseIC50 (µM)
8a Liver, Breast, Colon, Lung Cancer0.23EGFR1.21
VEGFR-22.65
8b Liver, Breast, Colon, Lung Cancer0.15--
Doxorubicin (Standard)----
Erlotinib (Standard)-0.18--

Data from in vitro studies on various cancer cell lines.[5]

Experimental Protocols

The synthesis and biological evaluation of novel pyranopyridine derivatives involve a series of well-defined experimental procedures. This section provides a detailed overview of the key methodologies.

General Synthesis of Pyranopyridine Derivatives

A common and efficient method for the synthesis of the pyranopyridine core involves a multi-component reaction. For instance, a one-pot condensation of an aromatic aldehyde, malononitrile, and a suitable active methylene compound, such as 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one, can be employed.[8] This reaction is often catalyzed by a base, and microwave irradiation can be used to enhance reaction rates and yields.[9]

General Synthetic Protocol:

  • Reactant Mixture: Equimolar amounts of the aromatic aldehyde, malononitrile, and the pyridin-2(1H)-one derivative are mixed in a suitable solvent (e.g., ethanol).[9]

  • Catalyst Addition: A catalytic amount of a base, such as piperidine or a functionalized magnetic nanoparticle catalyst, is added to the mixture.[8][10]

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature or subjected to microwave irradiation (e.g., 150W at 45°C) for a designated time (e.g., 6-8 minutes).[9]

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water and the product is extracted with an organic solvent (e.g., CH2Cl2).[9]

  • Purification: The crude product is purified by techniques such as recrystallization or column chromatography to yield the desired pyranopyridine derivative.

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification A Aromatic Aldehyde Mix Mixing in Solvent A->Mix B Malononitrile B->Mix C Active Methylene Compound (e.g., Pyridin-2(1H)-one) C->Mix Cat Catalyst Addition Mix->Cat React Heating / Microwave Irradiation Cat->React Workup Work-up (Extraction) React->Workup Purify Recrystallization / Chromatography Workup->Purify Final Pure Pyranopyridine Derivative Purify->Final

Caption: General workflow for the synthesis of pyranopyridine derivatives.

In Vitro Biological Evaluation

The biological activity of the synthesized pyranopyridine derivatives is assessed through a series of in vitro assays.

2.2.1. Antimicrobial Susceptibility Testing:

The Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method.[11]

  • Preparation of Inoculum: Bacterial strains are cultured to a specific density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.

2.2.2. Anticancer Activity Screening:

The antiproliferative activity is evaluated against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyranopyridine derivatives for a specified period (e.g., 72 hours).

  • MTT Assay: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

G cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening A1 Bacterial Culture A3 Inoculation A1->A3 A2 Serial Dilution of Compounds A2->A3 A4 Incubation A3->A4 A5 MIC Determination A4->A5 B1 Cancer Cell Seeding B2 Compound Treatment B1->B2 B3 MTT Assay B2->B3 B4 Absorbance Measurement B3->B4 B5 IC50 Calculation B4->B5

Caption: Workflow for in vitro biological evaluation of pyranopyridine derivatives.

Signaling Pathways

The anticancer effects of many pyranopyridine derivatives are attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer.

EGFR and VEGFR-2 Signaling

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, and angiogenesis.[5] Certain pyranopyridine derivatives have been shown to inhibit these kinases, thereby disrupting downstream signaling cascades.

G cluster_pathway EGFR/VEGFR-2 Signaling Pathway Ligand Growth Factor (EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) Ligand->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Inhibitor Pyranopyridine Derivative Inhibitor->Receptor Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Inhibition of EGFR/VEGFR-2 signaling by pyranopyridine derivatives.

PI3K/AKT/mTOR Signaling

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival.[6] Its aberrant activation is a common event in human cancers, making it a prime target for drug development. Some piperazine-substituted pyranopyridines have been investigated for their potential to modulate this critical axis.[6]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Inhibitor Pyranopyridine Derivative Inhibitor->PI3K mTOR mTOR AKT->mTOR Response Cell Growth, Proliferation, and Survival mTOR->Response

Caption: Potential modulation of the PI3K/AKT/mTOR pathway by pyranopyridine derivatives.

References

Foundational

Preliminary Screening of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the preliminary screening process for the novel heterocyclic compound, 7,8-Dihydro-5H-pyr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary screening process for the novel heterocyclic compound, 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine. While specific experimental data for this molecule is not yet publicly available, this document outlines a robust, multi-tiered screening cascade designed to elucidate its potential as a therapeutic agent. The guide details standardized experimental protocols for assessing cytotoxicity, anticancer activity, and potential mechanism of action through kinase inhibition assays. All quantitative data from analogous compound screenings are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility. This document serves as a foundational resource for researchers initiating the pharmacological evaluation of this and structurally related compounds.

Introduction

The pyranopyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and neurotropic activities. The novel compound, 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine, represents a new chemical entity with unexplored pharmacological potential. A systematic preliminary screening is the critical first step in the drug discovery pipeline to identify and characterize its biological effects.

This guide outlines a strategic approach to the initial in vitro evaluation of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine, focusing on assays that are fundamental to early-stage drug discovery. The proposed workflow is designed to efficiently assess the compound's cytotoxic profile and to probe for specific anticancer activities, such as the inhibition of key cellular kinases.

Synthesis of the Core Scaffold

The synthesis of the 7,8-Dihydro-5H-pyrano[4,3-b]pyridine core can be achieved through a multi-step reaction sequence. A plausible synthetic route, based on established methodologies for related heterocyclic systems, is outlined below.

Experimental Protocol: Synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine Scaffold

A common approach involves the condensation and cyclization of appropriate precursors. For instance, a substituted 2-chloropyridine can be reacted with a suitable diol under basic conditions to form the pyran ring, followed by functional group manipulations to introduce the amine at the 3-position.

  • Step 1: Formation of the Pyran Ring: A mixture of a 2-chloropyridine derivative and a suitable diol (e.g., propane-1,3-diol) is heated in the presence of a strong base such as sodium hydride in an inert solvent like dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 2: Nitration: The resulting pyranopyridine intermediate is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the desired position on the pyridine ring.

  • Step 3: Reduction of the Nitro Group: The nitro-substituted compound is then reduced to the corresponding amine using a reducing agent like tin(II) chloride or catalytic hydrogenation with palladium on carbon.

  • Purification: The final product, 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine, is purified using column chromatography on silica gel. The structure and purity are confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Preliminary Screening Cascade

A tiered approach to preliminary screening allows for the efficient allocation of resources, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies for active compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (for active compounds) cluster_2 Tier 3: Lead Optimization A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assays (e.g., MTT, SRB) A->B C Apoptosis Assays (e.g., Annexin V/PI) B->C D Kinase Inhibition Assays B->D E Structure-Activity Relationship (SAR) Studies C->E D->E F In Vivo Efficacy Studies E->F

Preliminary screening workflow for novel compounds.

In Vitro Cytotoxicity Assays

The initial evaluation of a novel compound involves assessing its general toxicity against a panel of human cancer cell lines. This provides a broad overview of its antiproliferative activity and helps in determining the concentration range for subsequent assays.

The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a related compound, 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, against various cancer cell lines. This data is for illustrative purposes to demonstrate how results would be presented.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma0.46[1]
A549Lung Carcinoma> 50
PC-3Prostate Adenocarcinoma15.2
HeLaCervical Adenocarcinoma25.8

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound, 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined by plotting viability against the logarithm of the compound concentration.

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay can be performed.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence signals.

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Data Acquisition & Analysis A Seed cells in 6-well plates B Treat with Test Compound A->B C Harvest and wash cells B->C D Stain with Annexin V-FITC & PI C->D E Analyze by Flow Cytometry D->E F Quantify cell populations E->F

Workflow for the Annexin V/PI apoptosis assay.

Kinase Inhibition Assays

Given that many pyranopyridine derivatives exhibit anticancer activity through kinase inhibition, it is prudent to screen 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine against a panel of relevant kinases.

Derivatives of the pyranopyridine scaffold have been shown to inhibit Aurora kinases, which are crucial for mitotic progression.

G cluster_0 Mitosis G2 Phase G2 Phase Prophase Prophase G2 Phase->Prophase Aurora A Metaphase Metaphase Prophase->Metaphase Aurora B Anaphase Anaphase Metaphase->Anaphase Spindle Assembly Checkpoint Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine_Derivative 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine_Derivative Aurora A Aurora A 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine_Derivative->Aurora A Inhibition

Inhibition of Aurora A kinase disrupts mitotic progression.

Biochemical assays like the LanthaScreen™ Eu Kinase Binding Assay are high-throughput methods to quantify the binding of an inhibitor to a kinase.

  • Assay Preparation: The assay is performed in a low-volume 384-well plate. The reaction mixture contains the kinase, a europium-labeled anti-tag antibody, a fluorescently labeled kinase tracer, and the test compound at various concentrations.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Fluorescence Resonance Energy Transfer (FRET) Measurement: The plate is read on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET). The emission from both the europium donor (615 nm) and the Alexa Fluor 647 acceptor (665 nm) is measured.

  • Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. Inhibition of tracer binding by the test compound results in a decrease in the FRET signal. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

The following table shows hypothetical kinase inhibition data for a pyranopyridine derivative.

KinaseIC₅₀ (nM)
Aurora A85
Aurora B250
VEGFR2> 10,000
EGFR> 10,000

Conclusion

This technical guide provides a framework for the preliminary in vitro screening of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine. The outlined experimental protocols for cytotoxicity, apoptosis, and kinase inhibition assays represent a standard and efficient approach to initial hit identification and characterization. While the provided quantitative data is illustrative and based on structurally related compounds, the methodologies described are directly applicable and will enable researchers to generate a comprehensive preliminary pharmacological profile of this novel compound. The results from this screening cascade will be instrumental in guiding future lead optimization and in vivo studies.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental protocol for the multi-step synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine, a valuable het...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the multi-step synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis commences with the construction of the pyranopyridine core via a Thorpe-Ziegler condensation, followed by chlorination and subsequent catalytic hydrogenation to yield the target amine. This protocol includes comprehensive methodologies, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

The pyrano[4,3-b]pyridine moiety is a significant heterocyclic system that forms the core of various biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, making them attractive targets for synthetic and medicinal chemists. 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine, with its reactive primary amine, serves as a key intermediate for the development of novel therapeutics. This protocol outlines a reliable and reproducible three-step synthesis to obtain this versatile building block.

Experimental Protocols

Step 1: Synthesis of 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile

This initial step involves the formation of the fused pyridinone ring system through a base-catalyzed intramolecular cyclization of a dinitrile precursor, which is formed in situ from tetrahydro-4H-pyran-4-one and malononitrile.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Malononitrile

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), concentrated

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add tetrahydro-4H-pyran-4-one (1.0 eq) and malononitrile (1.0 eq) sequentially at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture by the slow addition of concentrated hydrochloric acid until a pH of 5-6 is reached. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the solid under vacuum to yield 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile as a solid.

Step 2: Synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

The pyridinone from Step 1 is converted to the corresponding 2-chloro derivative using phosphoryl chloride.

Materials:

  • 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile

  • Phosphoryl chloride (POCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a fume hood, suspend 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (1.0 eq) in phosphoryl chloride (excess, e.g., 5-10 eq).

  • Heat the mixture to reflux and stir for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice or into a cold, saturated aqueous sodium bicarbonate solution to neutralize the excess phosphoryl chloride. This step is highly exothermic and should be performed with caution.

  • Extract the aqueous layer with chloroform or dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile as a solid.[1]

Step 3: Synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine

The final step involves the simultaneous reduction of the nitrile and hydrogenolysis of the chloro group via catalytic hydrogenation.

Materials:

  • 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonia in methanol (optional, to suppress secondary amine formation)

  • Hydrogen gas (H₂)

  • Celite or a similar filter aid

Procedure:

  • Dissolve 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (1.0 eq) in methanol or ethanol in a hydrogenation vessel. A solution of ammonia in methanol can be used to improve selectivity for the primary amine.

  • Carefully add palladium on carbon (10 wt%, e.g., 5-10 mol%) to the solution under an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours to a full day.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by silica gel column chromatography (e.g., using a dichloromethane:methanol gradient) to obtain pure 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine.

Data Presentation

StepStarting MaterialReagentsProductTypical Yield (%)
1Tetrahydro-4H-pyran-4-one, MalononitrileSodium ethoxide, Ethanol, HCl2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile70-80
22-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrilePhosphoryl chloride2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile60-70[1]
32-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrileH₂, 10% Pd/C, Methanol/Ethanol7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine80-90

Mandatory Visualization

SynthesisWorkflow SM1 Tetrahydro-4H-pyran-4-one + Malononitrile Int1 2-Oxo-1,5,7,8-tetrahydro-2H- pyrano[4,3-b]pyridine-3-carbonitrile SM1->Int1 Step 1: Thorpe-Ziegler Condensation Int2 2-Chloro-7,8-dihydro-5H- pyrano[4,3-b]pyridine-3-carbonitrile Int1->Int2 Step 2: Chlorination R1 NaOEt, EtOH Reflux FP 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine Int2->FP Step 3: Catalytic Hydrogenation R2 POCl₃ Reflux R3 H₂, 10% Pd/C MeOH

Caption: Synthetic workflow for 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine.

References

Application

Application Notes and Protocols for the Synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine, a va...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from the readily accessible precursor, 2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile. The protocols include the preparation of the key intermediate, 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, followed by a proposed reduction and amination to yield the target compound. While a direct literature precedent for the final conversion is unavailable, the provided protocol is based on established methodologies for analogous transformations on related heterocyclic systems.

Introduction

Pyrano[4,3-b]pyridine derivatives are recognized as important scaffolds in the development of novel therapeutic agents, exhibiting a range of biological activities.[1] Specifically, 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine serves as a key intermediate for the synthesis of compounds with potential applications in various therapeutic areas. This document outlines a comprehensive synthetic route, providing detailed experimental procedures to facilitate its preparation in a laboratory setting.

Synthesis Pathway Overview

The synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine is proposed to proceed via a two-step sequence starting from 2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile. The initial step involves the chlorination of the pyridone ring to furnish the 2-chloro-3-cyano intermediate. The subsequent step involves the reductive amination of this intermediate to afford the final product.

Synthesis_Pathway A 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile B 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile A->B POCl3, Reflux C 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine B->C Reduction/Amination

Caption: Proposed synthetic pathway for 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

This protocol is adapted from a known procedure for the synthesis of the chloro-substituted precursor.[2]

Materials:

  • 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile

  • Phosphoryl chloride (POCl₃)

  • Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution

  • Chloroform (CHCl₃)

  • Saturated brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (e.g., 2.50 g, 14.4 mmol) in phosphoryl chloride (20 mL).

  • Heat the mixture to reflux and stir for 4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully add the reaction mixture to a beaker containing a saturated aqueous solution of sodium hydrogen carbonate at 0°C with stirring to neutralize the excess phosphoryl chloride.

  • Extract the aqueous mixture with chloroform (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 50:50 v/v) as the eluent to afford 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile as a white solid.[2]

Quantitative Data:

ParameterValueReference
Yield66%[2]
¹H NMR (CDCl₃, δ ppm)3.07 (t, J = 5.8 Hz, 2H), 4.07 (t, J = 5.8 Hz, 2H), 4.75-4.76 (m, 2H), 7.63 (s, 1H)[2]
Step 2: Proposed Synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine

This proposed protocol is based on general methods for the catalytic hydrogenation of chloropyridines and the reduction of nitriles on heterocyclic rings. The reaction aims for a simultaneous or sequential reduction of the nitrile and hydrogenolysis of the chloro group, followed by amination.

Materials:

  • 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

  • Palladium on carbon (10% Pd/C)

  • Ammonia (7N solution in methanol)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • To a solution of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (e.g., 1.0 g, 5.14 mmol) in methanol (50 mL), add a 7N solution of ammonia in methanol (10 mL).

  • Carefully add 10% palladium on carbon (e.g., 0.2 g, 20 wt%).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine.

Note: This is a proposed protocol and may require optimization of reaction conditions such as catalyst loading, hydrogen pressure, temperature, and reaction time.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Reductive Amination (Proposed) A1 Dissolve Starting Material in POCl3 A2 Reflux for 4h A1->A2 A3 Quench with NaHCO3 A2->A3 A4 Extract with Chloroform A3->A4 A5 Purify by Column Chromatography A4->A5 B1 Dissolve Chloro-intermediate in Methanolic Ammonia A5->B1 Intermediate Product B2 Add Pd/C Catalyst B1->B2 B3 Hydrogenate B2->B3 B4 Filter and Concentrate B3->B4 B5 Purify by Column Chromatography B4->B5

Caption: Experimental workflow for the synthesis of the target compound.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphoryl chloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Hydrogen gas is flammable and should be handled with appropriate safety measures.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

This document provides a detailed guide for the synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine. Researchers should carefully follow the outlined procedures and safety precautions. The proposed protocol for the final step may require optimization to achieve the desired yield and purity.

References

Method

Application Note: High-Purity Isolation of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine using Flash Chromatography and HPLC

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust two-step chromatographic strategy for the purification of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine, a key...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust two-step chromatographic strategy for the purification of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine, a key heterocyclic amine intermediate in pharmaceutical research. An initial flash chromatography step on silica gel effectively removes major impurities from the crude reaction mixture. Subsequent polishing by reverse-phase high-performance liquid chromatography (HPLC) yields the target compound with high purity suitable for downstream applications in drug development. This protocol provides a comprehensive guide, including detailed methodologies and expected outcomes, to facilitate the efficient purification of this and structurally related compounds.

Introduction

7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine is a valuable building block in medicinal chemistry, forming the core of various biologically active molecules. As with many heterocyclic amines, achieving high purity can be challenging due to their basic nature, which can lead to interactions with acidic stationary phases, resulting in peak tailing and poor resolution. This note describes an optimized purification workflow employing orthogonal chromatographic techniques to overcome these challenges and deliver the compound of interest at a purity level exceeding 98%.

Materials and Methods

Instrumentation:

  • Flash Chromatography System

  • Preparative High-Performance Liquid Chromatography (HPLC) System with UV Detector

  • Rotary Evaporator

  • Lyophilizer

Chemicals and Reagents:

  • Crude 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

  • Silica Gel (40-63 µm particle size)

  • Dichloromethane (DCM), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Triethylamine (TEA)

  • Acetonitrile (ACN), HPLC Grade

  • Deionized Water

  • Trifluoroacetic Acid (TFA)

Experimental Protocols

Protocol 1: Bulk Purification by Flash Chromatography

This initial step is designed to remove non-polar impurities and baseline material from the crude product. The addition of a basic modifier to the mobile phase is crucial to prevent peak tailing associated with basic amines on silica gel.[1]

  • Sample Preparation: Dissolve the crude 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine in a minimal amount of DCM.

  • Column Equilibration: Equilibrate a silica gel column with the starting mobile phase (98:2 DCM:MeOH with 0.1% TEA).

  • Loading: Adsorb the dissolved sample onto a small amount of silica gel, allow the solvent to evaporate, and dry-load the sample onto the column.

  • Elution: Elute the column with a linear gradient of Methanol in Dichloromethane (containing 0.1% TEA) as detailed in Table 2.

  • Fraction Collection: Collect fractions based on UV absorbance at 254 nm.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: High-Purity Polishing by Preparative HPLC

This second step utilizes reverse-phase chromatography to separate the target compound from closely related polar impurities.

  • Sample Preparation: Dissolve the partially purified product from the flash chromatography step in a minimal amount of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA).

  • Column Equilibration: Equilibrate a C18 preparative HPLC column with the starting mobile phase.

  • Injection: Inject the dissolved sample onto the column.

  • Elution: Elute the column with a linear gradient of Acetonitrile in Water (containing 0.1% TFA) as specified in Table 3.

  • Fraction Collection: Collect fractions corresponding to the main product peak detected at 254 nm.

  • Solvent Removal: Combine the pure fractions and lyophilize to remove the aqueous mobile phase and obtain the final product as a TFA salt.

Data Presentation

The following tables summarize the chromatographic conditions and expected results for the purification of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine.

Table 1: Physicochemical Properties of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

PropertyValue
CAS Number151225-39-7[2][3][4]
Molecular FormulaC₈H₁₀N₂O[2][3]
Molecular Weight150.18 g/mol [2][3]
AppearanceOff-white to pale yellow solid

Table 2: Flash Chromatography Parameters and Results

ParameterValue
Stationary PhaseSilica Gel (40-63 µm)
Mobile Phase ADichloromethane + 0.1% Triethylamine
Mobile Phase BMethanol + 0.1% Triethylamine
Gradient2% to 10% B over 20 column volumes
Flow Rate40 mL/min
DetectionUV at 254 nm
Crude Purity~75%
Purity Post-Flash>90%
Recovery~85%

Table 3: Preparative HPLC Parameters and Results

ParameterValue
Stationary PhaseC18 (10 µm)
Mobile Phase AWater + 0.1% Trifluoroacetic Acid
Mobile Phase BAcetonitrile + 0.1% Trifluoroacetic Acid
Gradient5% to 40% B over 30 minutes
Flow Rate20 mL/min
DetectionUV at 254 nm
Purity Post-Flash>90%
Final Purity>98%
Overall Yield~70%

Visualizations

The following diagrams illustrate the overall purification workflow and the decision-making process for method development.

PurificationWorkflow Crude Crude Reaction Mixture Flash Step 1: Flash Chromatography (Silica Gel, DCM/MeOH + TEA) Crude->Flash Analysis1 Purity Check (TLC/HPLC) Flash->Analysis1 Fractions Combine Pure Fractions Analysis1->Fractions Evaporation1 Solvent Evaporation Fractions->Evaporation1 Intermediate Partially Purified Product (>90% Purity) Evaporation1->Intermediate HPLC Step 2: Preparative HPLC (C18, Water/ACN + TFA) Intermediate->HPLC Analysis2 Purity Check (Analytical HPLC) HPLC->Analysis2 PureFractions Combine Pure Fractions Analysis2->PureFractions Lyophilization Lyophilization PureFractions->Lyophilization FinalProduct Final Product as TFA Salt (>98% Purity) Lyophilization->FinalProduct

Caption: Overall workflow for the two-step purification process.

MethodDevelopment start Compound is a basic amine? silica Use Normal Phase (Silica) start->silica Yes rp Use Reverse Phase (C18) start->rp Alternative tailing Peak Tailing Observed? silica->tailing modifier Add basic modifier (e.g., TEA) to mobile phase success Symmetrical Peak modifier->success no_modifier Standard mobile phase (e.g., Hexane/EtOAc) no_modifier->success tailing->modifier Yes tailing->no_modifier No

Caption: Logic for selecting a normal-phase mobile phase modifier.

Conclusion

The described two-step purification strategy, combining normal-phase flash chromatography with a reverse-phase HPLC polishing step, is highly effective for obtaining high-purity 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine. The inclusion of a basic modifier in the flash chromatography mobile phase is critical for achieving good peak shape and recovery for this basic compound. This application note serves as a practical guide for researchers working on the synthesis and purification of pyranopyridine derivatives and other challenging heterocyclic amines.

References

Application

Application Note: NMR Spectroscopic Characterization of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the characterization of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine using Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of experimental spectroscopic data in peer-reviewed literature, this note presents predicted ¹H and ¹³C NMR data to facilitate its identification and characterization. A plausible synthetic route is also proposed to enable its preparation for research purposes. This information is valuable for researchers in medicinal chemistry and drug development who may use this compound as a building block or intermediate.

Introduction

7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Its structure, featuring a fused pyran and pyridine ring system with an amino functional group, makes it an interesting scaffold for the synthesis of novel bioactive molecules. Accurate structural elucidation is paramount for its use in further research and development. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. This application note provides a comprehensive guide to its characterization by ¹H and ¹³C NMR spectroscopy.

Chemical and Physical Properties

PropertyValue
CAS Number 151225-39-7[1]
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
IUPAC Name 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine[3]

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.5s1HH-2
~6.5s1HH-4
~5.5s (broad)2H-NH₂
~4.5t2HH-5
~3.8t2HH-7
~2.8m2HH-8

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~155C-8a
~150C-3
~140C-4a
~120C-2
~110C-4
~65C-5
~45C-7
~25C-8

Note: Chemical shifts are referenced to the residual solvent peak. Predicted values can vary depending on the software and parameters used.

Experimental Protocols

Proposed Synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

The following is a hypothetical, yet chemically plausible, multi-step synthesis based on established organic chemistry principles and reactions reported for similar heterocyclic systems.

Step 1: Synthesis of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

This step is adapted from a known procedure for a related compound.[4]

  • To a solution of 2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (1.0 eq) in phosphoryl chloride (10 vol), the mixture is stirred and heated under reflux for 4 hours.

  • After cooling to room temperature, the reaction mixture is slowly added to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • The aqueous layer is extracted with chloroform.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile.

Step 2: Reduction of the Nitrile to the Amine

  • To a solution of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran, add a reducing agent like lithium aluminum hydride (LAH) (excess) portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.

  • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

Step 3: Amination to form 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

  • The crude product from the previous step is subjected to a nucleophilic aromatic substitution reaction with an ammonia source (e.g., aqueous ammonia) in a sealed tube at elevated temperature.

  • Alternatively, a palladium-catalyzed amination (e.g., using a Buchwald-Hartwig amination protocol) could be employed.

  • After completion of the reaction, the mixture is worked up by extraction and purified by column chromatography to afford the final product.

NMR Sample Preparation and Analysis
  • Sample Preparation: Weigh 5-10 mg of the purified 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used. The chemical shifts should be referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum on the same instrument. Due to the lower sensitivity of the ¹³C nucleus, a higher sample concentration or a longer acquisition time may be necessary.

  • 2D NMR Spectroscopy (Optional but Recommended): To aid in the definitive assignment of proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualization of Experimental Workflow

The following diagram illustrates the proposed synthetic and analytical workflow for the characterization of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials step1 Step 1: Cyclization and Chlorination start->step1 intermediate1 2-chloro-7,8-dihydro-5H- pyrano[4,3-b]pyridine-3-carbonitrile step1->intermediate1 step2 Step 2: Nitrile Reduction intermediate1->step2 intermediate2 Crude Aminomethyl Intermediate step2->intermediate2 step3 Step 3: Amination intermediate2->step3 product 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine step3->product nmr_prep NMR Sample Preparation product->nmr_prep nmr_acq 1D & 2D NMR Acquisition nmr_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc structure_confirm Structure Confirmation data_proc->structure_confirm

Caption: Proposed workflow for the synthesis and NMR characterization.

Conclusion

This application note provides essential information for the NMR spectroscopic characterization of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine. While experimental data is currently scarce, the predicted NMR data and the proposed synthetic protocol offer a solid foundation for researchers to synthesize and confidently identify this compound. The detailed methodologies are intended to support the work of scientists in drug discovery and related fields, enabling the exploration of this and similar heterocyclic scaffolds for new chemical entities.

References

Method

Application Notes and Protocols: Solubility of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to understanding and determining the solubility of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine (CAS No. 151225-39-7)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding and determining the solubility of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine (CAS No. 151225-39-7) in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a robust experimental protocol for researchers to determine solubility in their own laboratory settings. The provided data is based on general principles of solubility for organic amines.

Compound Information:
  • IUPAC Name: 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine[1]

  • Molecular Formula: C₈H₁₀N₂O[1][2]

  • Molecular Weight: 150.18 g/mol [1][2]

  • Structure: Chemical structure of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

Predicted and Qualitative Solubility Data

Based on the structure, which contains a polar amine group and a pyranopyridine core, a qualitative solubility profile can be predicted. The amine group suggests solubility in acidic aqueous solutions due to salt formation.[3][4] The overall structure has both polar and non-polar characteristics, suggesting varied solubility in organic solvents.

Table 1: Predicted Qualitative Solubility of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

Solvent/SolutionPredicted SolubilityRationale
WaterSparingly Soluble to SolubleThe presence of nitrogen and oxygen atoms allows for hydrogen bonding with water.[5]
5% Hydrochloric Acid (HCl)SolubleThe basic amine group will be protonated by the acid to form a water-soluble salt.[3][6][7]
5% Sodium Hydroxide (NaOH)InsolubleThe basic amine group will not react with a basic solution.
Diethyl EtherSparingly SolubleA relatively non-polar solvent, may have limited ability to dissolve the polar compound.[6]
EthanolSolubleA polar protic solvent that can engage in hydrogen bonding.
MethanolSolubleA polar protic solvent, similar to ethanol.
AcetoneSolubleA polar aprotic solvent that can act as a hydrogen bond acceptor.
Dichloromethane (DCM)SolubleA common organic solvent capable of dissolving a wide range of organic compounds.
HexaneInsolubleA non-polar solvent, unlikely to dissolve a polar compound.[5]

Experimental Protocols

The following protocols provide a framework for determining both qualitative and quantitative solubility.

Protocol 1: Qualitative Solubility Determination

This protocol is adapted from standard organic chemistry laboratory procedures for determining the solubility class of a compound.[3][5][6][7]

Materials:

  • 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Spatula

  • Solvents: Deionized Water, 5% HCl, 5% NaOH, Diethyl Ether, Ethanol, Methanol, Acetone, Dichloromethane, Hexane

Procedure:

  • Preparation: Label a series of small, clean, and dry test tubes for each solvent to be tested.

  • Sample Addition: To each test tube, add approximately 25 mg of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine.

  • Solvent Addition: Add 0.75 mL of the respective solvent to each test tube in small portions (e.g., 3 x 0.25 mL).[6]

  • Mixing: After each addition of solvent, cap the test tube and shake it vigorously for at least 30 seconds. A vortex mixer can be used for more consistent mixing.

  • Observation: After a total of 0.75 mL of solvent has been added and the tube has been thoroughly mixed, allow the tube to stand for at least one minute to observe if the solid has dissolved completely.

  • Classification:

    • Soluble: The entire solid dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some solid remains.

    • Insoluble: No noticeable amount of the solid dissolves.

  • Record Results: Record the observations for each solvent. For aqueous solutions, testing the pH with litmus or pH paper can confirm the acidic or basic nature of the compound.[3][7]

Protocol 2: Quantitative Solubility Determination (Crystal-Clear Method)

This method determines the solubility by finding the point at which a solution becomes clear upon the addition of a solvent.

Materials:

  • 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

  • Analytical balance

  • Vials with screw caps

  • Micropipettes

  • Magnetic stirrer and stir bars

  • Constant temperature bath or hot plate with temperature control

Procedure:

  • Sample Preparation: Accurately weigh a small amount of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine (e.g., 10 mg) into a clean, dry vial.

  • Initial Solvent Addition: Add a small, known volume of the desired organic solvent (e.g., 0.1 mL) to the vial.

  • Equilibration: Cap the vial, place it in a constant temperature bath (e.g., 25 °C), and stir the mixture for a set period (e.g., 15-30 minutes) to allow it to reach equilibrium.

  • Observation: Visually inspect the vial for any undissolved solid.

  • Titration: If the solid is not completely dissolved, add another small, known volume of the solvent (e.g., 0.1 mL).

  • Repeat: Repeat steps 3-5 until the solid is completely dissolved, and the solution is clear.

  • Calculation: Record the total volume of solvent added. Calculate the solubility using the following formula:

    Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)

  • Replicates: Perform the experiment in triplicate for each solvent to ensure accuracy and calculate the mean and standard deviation.

Visualizations

Logical Flow for Solubility Classification

The following diagram illustrates the decision-making process for classifying the solubility of an organic amine like 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine.

Start Start with Unknown Compound TestWater Test Solubility in Water Start->TestWater WaterSoluble Soluble TestWater->WaterSoluble Yes WaterInsoluble Insoluble TestWater->WaterInsoluble No TestpH Test with pH Paper WaterSoluble->TestpH TestHCl Test Solubility in 5% HCl WaterInsoluble->TestHCl Acidic Acidic (e.g., Carboxylic Acid) TestpH->Acidic pH < 5 Basic Basic (Amine) TestpH->Basic pH > 8 Neutral Neutral TestpH->Neutral pH 5-8 HClSoluble Soluble (Amine) TestHCl->HClSoluble Yes HClInsoluble Insoluble TestHCl->HClInsoluble No TestNaOH Test Solubility in 5% NaOH HClInsoluble->TestNaOH NaOHSoluble Soluble (e.g., Phenol) TestNaOH->NaOHSoluble Yes NaOHInsoluble Insoluble (Neutral Compound) TestNaOH->NaOHInsoluble No

Caption: A flowchart for the systematic qualitative solubility analysis of an organic compound.

Experimental Workflow for Quantitative Solubility

This diagram outlines the steps for the quantitative determination of solubility.

A Weigh Compound Accurately B Add Initial Known Volume of Solvent A->B C Equilibrate at Constant Temperature with Stirring B->C D Visually Inspect for Undissolved Solid C->D E Add Small, Known Volume of Solvent D->E Solid Remains F Record Total Solvent Volume D->F Solid Dissolved E->C G Calculate Solubility (mg/mL) F->G H Repeat for Replicates G->H

Caption: A step-by-step workflow for the quantitative measurement of solubility.

References

Application

Application Notes and Protocols for 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The 7,8-dihydro-5H-pyrano[4,3-b]pyridine scaffold is a promising heterocyclic motif in the field of drug discovery, particularly in the develop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7,8-dihydro-5H-pyrano[4,3-b]pyridine scaffold is a promising heterocyclic motif in the field of drug discovery, particularly in the development of novel anti-cancer agents. While direct biological data for 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine is limited in publicly available literature, its derivatives have shown significant potential as inhibitors of key oncogenic signaling pathways. These application notes will focus on the utility of this scaffold, drawing insights from its close analogs, to guide researchers in exploring its potential in cancer therapy.

Derivatives of the pyrano[4,3-b]pyridine core have been identified as potent inhibitors of Aurora kinases.[1] Additionally, the analogous thiopyrano[4,3-b]pyridine scaffold has been successfully utilized to develop inhibitors of the PI3K/Akt/mTOR signaling pathway.[2] This suggests that 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine can serve as a valuable starting point for the synthesis of focused compound libraries targeting these critical cancer-related pathways.

Potential Therapeutic Applications

Based on the activity of its derivatives, the 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine scaffold is a prime candidate for the development of therapeutics targeting:

  • Cancers with Aurora Kinase Overexpression: Many human tumors exhibit elevated levels of Aurora kinases, which are crucial for regulating mitosis.[1] Inhibitors based on this scaffold could be effective in treating a range of solid tumors.

  • Tumors with Aberrant PI3K/Akt/mTOR Signaling: This pathway is one of the most frequently dysregulated signaling networks in cancer, promoting cell growth, proliferation, and survival.[2]

Quantitative Data on a Key Derivative

A notable derivative, 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, has demonstrated potent anti-cancer activity. The following table summarizes its in vitro efficacy.

CompoundTargetCell LineIC50 (µM)
2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrileAurora-A KinaseMCF7 (Breast Cancer)0.46[1]

Signaling Pathways of Interest

The primary signaling pathways that can be targeted with derivatives of 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine are the Aurora kinase and PI3K/Akt/mTOR pathways.

Aurora_Kinase_Pathway cluster_0 Upstream Regulation cluster_1 Aurora Kinase Cascade cluster_2 Downstream Effects (Mitosis) Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Aurora_A Aurora A Kinase Receptor_Tyrosine_Kinases->Aurora_A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Cytokinesis Cytokinesis Aurora_B->Cytokinesis TPX2 TPX2 TPX2->Aurora_A Activates INCENP INCENP INCENP->Aurora_B Activates Inhibitor 7,8-Dihydro-5H-pyrano [4,3-b]pyridin-3-amine Derivative Inhibitor->Aurora_A Inhibitor->Aurora_B PI3K_Akt_mTOR_Pathway cluster_0 Upstream Activation cluster_1 PI3K/Akt Signaling cluster_2 mTOR Pathway and Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Survival Cell Survival mTORC1->Survival Inhibitor 7,8-Dihydro-5H-pyrano [4,3-b]pyridin-3-amine Derivative Inhibitor->PI3K Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Test Compound Start->Compound_Dilution Plate_Setup Add Compound, Kinase, and Substrate to Plate Compound_Dilution->Plate_Setup Reaction_Initiation Initiate Reaction with ATP Plate_Setup->Reaction_Initiation Incubation_1 Incubate at 30°C for 60 min Reaction_Initiation->Incubation_1 Reaction_Stop Stop Reaction with ADP-Glo™ Reagent Incubation_1->Reaction_Stop Incubation_2 Incubate at RT for 40 min Reaction_Stop->Incubation_2 Signal_Generation Add Kinase Detection Reagent Incubation_2->Signal_Generation Incubation_3 Incubate at RT for 30 min Signal_Generation->Incubation_3 Measurement Measure Luminescence Incubation_3->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat Cells with Test Compound Cell_Seeding->Compound_Treatment Incubation_1 Incubate for 48-72 hours Compound_Treatment->Incubation_1 MTT_Addition Add MTT Solution Incubation_1->MTT_Addition Incubation_2 Incubate for 4 hours MTT_Addition->Incubation_2 Solubilization Add Solubilization Solution Incubation_2->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

Method

Synthesis of Pyrano[4,3-b]pyridine and Pyrano[3,2-c]pyridine Derivatives as Potential Anticancer Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The pyranopyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry due to its presence in various biologically...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyranopyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry due to its presence in various biologically active compounds. While the direct synthesis of anticancer agents from 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine is not extensively documented in publicly available literature, this document provides detailed protocols for the synthesis of closely related and biologically active pyranopyridine derivatives. These include derivatives of the pyrano[4,3-b]pyridine and pyrano[3,2-c]pyridine ring systems, which have demonstrated notable anticancer properties. The methodologies and data presented herein serve as a valuable resource for the exploration of this compound class in oncology drug discovery.

Data Presentation: Anticancer Activity of Pyrano[4,3-b]pyridine and Pyrano[3,2-c]pyridine Derivatives

The following tables summarize the in vitro biological activity of various pyranopyridine derivatives against cancer cell lines and relevant kinases.

Table 1: Cytotoxic Activity of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrileMCF7 (Breast Cancer)0.46Aurora-A kinase inhibition[1]

Table 2: Anticancer and Kinase Inhibitory Activity of Selected Pyrano[3,2-c]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Kinase TargetIC50 (µM)Reference
8a --EGFR1.21[2]
--VEGFR-22.65[2]
8b Various0.15EGFR-[2]
Compound 10 HepG24.25VEGFR-2-[3]
MCF-76.08[3]
Compound 9 HepG24.68VEGFR-2-[3]
MCF-711.06[3]
Compound 8 HepG24.34VEGFR-2-[3]
MCF-710.29[3]
Compound 15 HepG26.37VEGFR-2-[3]
MCF-712.83[3]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

This protocol describes a two-step synthesis starting from precursors that form the pyranopyridine ring system, followed by chlorination.

Step 1: Synthesis of 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile

(Note: The synthesis of this intermediate is a prerequisite. While the specific one-pot reaction details for this intermediate were not fully detailed in the search results, it typically involves the condensation of a suitable pyridine derivative, an active methylene compound, and a carbonyl compound.)

Step 2: Synthesis of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile [4]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (2.50 g, 14.4 mmol) in phosphoryl chloride (20 mL).

  • Reaction:

    • Heat the mixture to reflux with stirring.

    • Maintain the reflux for 4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • In a separate beaker, prepare a saturated aqueous solution of sodium hydrogen carbonate and cool it to 0°C in an ice bath.

    • Slowly and carefully add the reaction mixture to the cold sodium hydrogen carbonate solution with stirring to neutralize the excess phosphoryl chloride.

    • Extract the aqueous mixture with chloroform.

    • Combine the organic layers and wash with saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the residue by silica gel column chromatography using a mobile phase of hexane:ethyl acetate (50:50).

    • Combine the fractions containing the desired product and evaporate the solvent to yield 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile as a white solid (1.85 g, 66% yield).

Protocol 2: One-Pot Synthesis of 2-Amino-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitrile Derivatives[5]

This protocol describes a microwave-assisted, solvent-free, three-component reaction.

  • Reaction Mixture Preparation:

    • In a microwave-safe reaction vessel, combine:

      • An appropriate aromatic aldehyde (1 mmol)

      • Malononitrile (1 mmol)

      • Ethyl acetoacetate (1 mmol)

      • Piperazine (0.1 mmol, as a catalyst)

  • Microwave Reaction:

    • Place the vessel in a microwave reactor.

    • Irradiate the mixture at a suitable power level to maintain a constant temperature (e.g., 100-120°C) for 5-10 minutes. Monitor the reaction progress by thin-layer chromatography.

  • Work-up and Purification:

    • After completion of the reaction, allow the vessel to cool to room temperature.

    • Wash the solid reaction mixture with a small amount of cold ethanol.

    • Collect the solid product by filtration.

    • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitrile derivative.

Visualizations

Synthesis Workflow

G cluster_0 Protocol 1: Synthesis of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile cluster_1 Protocol 2: One-Pot Synthesis of 2-Amino-pyrano[3,2-c]pyridine Derivatives A 2-Oxo-1,5,7,8-tetrahydro-2H- pyrano[4,3-b]pyridine-3-carbonitrile C Reflux, 4h A->C B Phosphoryl Chloride (POCl3) B->C D Work-up & Purification C->D E 2-chloro-7,8-dihydro-5H- pyrano[4,3-b]pyridine-3-carbonitrile D->E F Aromatic Aldehyde J Microwave Irradiation (Solvent-free) F->J G Malononitrile G->J H Ethyl Acetoacetate H->J I Piperazine (catalyst) I->J K Work-up & Recrystallization J->K L 2-Amino-4-aryl-4H- pyrano[3,2-c]pyridine-3-carbonitrile K->L

Caption: Synthetic workflows for pyranopyridine derivatives.

Signaling Pathway

G cluster_pathway Simplified Aurora-A Kinase Signaling in Mitosis auroraA Aurora-A Kinase mitosis Mitotic Progression (Spindle Assembly, etc.) auroraA->mitosis Promotes inhibitor Pyrano[4,3-b]pyridine Derivative inhibitor->auroraA Inhibition apoptosis Cell Cycle Arrest & Apoptosis mitosis->apoptosis Blocked by Inhibition

Caption: Inhibition of Aurora-A Kinase signaling pathway.

References

Application

Application Notes and Protocols: Development of Efflux Pump Inhibitors Using a Pyranopyridine Core

For Researchers, Scientists, and Drug Development Professionals Introduction Multidrug resistance (MDR) in Gram-negative bacteria is a significant and growing public health threat. One of the primary mechanisms by which...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) in Gram-negative bacteria is a significant and growing public health threat. One of the primary mechanisms by which these bacteria evade the effects of antibiotics is through the overexpression of efflux pumps, which actively extrude a broad range of antimicrobial agents from the cell.[1][2][3] The Resistance-Nodulation-Division (RND) family of efflux pumps, particularly the AcrAB-TolC system in Escherichia coli and its homologs in other pathogenic Enterobacteriaceae, are major contributors to this resistance phenotype.[2][4]

A promising strategy to combat MDR is the development of efflux pump inhibitors (EPIs) to be used as adjunctive therapy with existing antibiotics.[2][4][5] EPIs can restore the efficacy of antibiotics by preventing their extrusion, thereby increasing their intracellular concentration to effective levels.[5][6] This application note focuses on a novel class of RND-type efflux pump inhibitors based on a pyranopyridine core. The lead compound, MBX2319, and its analogs have demonstrated potent activity in potentiating various antibiotics against clinically relevant Gram-negative pathogens.[1][4]

Mechanism of Action

The pyranopyridine inhibitors primarily target the AcrB protein, which is the inner membrane transporter component of the tripartite AcrAB-TolC efflux pump.[2] These inhibitors are believed to act as competitive inhibitors, binding to the deep binding pocket and a hydrophobic trap within the periplasmic domain of AcrB.[7] This binding event obstructs the substrate pathway, preventing the efflux of antibiotics.[7] By inhibiting AcrB, the pyranopyridine compounds effectively shut down the primary efflux machinery for many antibiotics, leading to their accumulation within the bacterial cell and subsequent cell death.[3][4]

TolC TolC AcrA AcrA TolC->AcrA AcrB AcrB AcrA->AcrB Antibiotic_out Antibiotic (extracellular) AcrB->Antibiotic_out Efflux Antibiotic_out->TolC Entry Antibiotic_in Antibiotic (intracellular) Antibiotic_in->AcrB Binding Target Bacterial Target Antibiotic_in->Target Action Pyranopyridine Pyranopyridine Inhibitor Pyranopyridine->AcrB Inhibition CellDeath Cell Death Target->CellDeath

Fig. 1: Mechanism of AcrAB-TolC efflux pump and inhibition by pyranopyridine compounds.

Data Presentation

The efficacy of pyranopyridine-based efflux pump inhibitors is typically quantified by their ability to potentiate the activity of a given antibiotic. A key metric is the Minimum Potentiating Concentration 4-fold (MPC4), which is the minimum concentration of the inhibitor required to decrease the Minimum Inhibitory Concentration (MIC) of an antibiotic by at least four-fold.[8]

Table 1: Potentiation of Levofloxacin (LVX) Activity against E. coli by Pyranopyridine Analogs [1]

CompoundMPC4 (µM) for LVX
MBX23193.1
22d0.2
22e0.4
22f0.4
22i0.4
22k0.2

Table 2: Potentiation of Piperacillin (PIP) Activity against E. coli by Pyranopyridine Analogs [1]

CompoundMPC4 (µM) for PIP
MBX23193.1
22d0.4
22e0.8
22f0.8
22i0.8
22k0.4

Table 3: Cytotoxicity of Selected Pyranopyridine Analogs in HeLa Cells [1]

CompoundCC50 (µM)
MBX2319>100
22d50
22e>100
22f>100
22i>100
22k70

Experimental Protocols

Protocol 1: Antibiotic Potentiation Assay (Checkerboard Assay)

This protocol determines the ability of a pyranopyridine compound to enhance the antimicrobial activity of an antibiotic.

start Start prep_bact Prepare bacterial inoculum start->prep_bact prep_comp Prepare serial dilutions of antibiotic and inhibitor start->prep_comp add_bact Add bacterial inoculum prep_bact->add_bact dispense Dispense into 96-well plate prep_comp->dispense dispense->add_bact incubate Incubate at 37°C for 16-20 hours add_bact->incubate read_mic Read MICs (visual inspection or OD) incubate->read_mic calc_mpc4 Calculate MPC4 read_mic->calc_mpc4 end End calc_mpc4->end

Fig. 2: Workflow for the antibiotic potentiation (checkerboard) assay.

Materials:

  • 96-well microtiter plates

  • Bacterial strain (e.g., E. coli AB1157)

  • Mueller-Hinton Broth (MHB)

  • Antibiotic stock solution (e.g., levofloxacin, piperacillin)

  • Pyranopyridine inhibitor stock solution in DMSO

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Prepare two-fold serial dilutions of the antibiotic vertically and the pyranopyridine inhibitor horizontally in a 96-well plate containing MHB.

  • Inoculate each well with the prepared bacterial suspension.

  • Include appropriate controls: wells with bacteria and antibiotic only, wells with bacteria and inhibitor only, and wells with bacteria only (growth control).

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC of the antibiotic in the presence and absence of the inhibitor. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • The MPC4 is the lowest concentration of the inhibitor that causes a four-fold or greater reduction in the MIC of the antibiotic.

Protocol 2: Fluorescent Dye Accumulation Assay

This assay measures the ability of an inhibitor to block the efflux of a fluorescent substrate, such as Hoechst 33342 or ethidium bromide.

start Start prep_cells Prepare bacterial cell suspension start->prep_cells add_inhibitor Add pyranopyridine inhibitor prep_cells->add_inhibitor add_dye Add fluorescent dye (e.g., Hoechst 33342) add_inhibitor->add_dye incubate Incubate at room temperature add_dye->incubate measure_fluor Measure fluorescence over time incubate->measure_fluor analyze Analyze data and compare to controls measure_fluor->analyze end End analyze->end

Fig. 3: Workflow for the fluorescent dye accumulation assay.

Materials:

  • Fluorometer with plate reading capabilities

  • Black, clear-bottom 96-well plates

  • Bacterial strain (wild-type and an efflux-deficient mutant, e.g., ΔacrB)

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 stock solution

  • Pyranopyridine inhibitor stock solution

  • Glucose

Procedure:

  • Grow bacterial cultures to mid-log phase, then harvest the cells by centrifugation.

  • Wash the cells with PBS and resuspend them in PBS to a final OD₆₀₀ of 0.4.

  • Add the pyranopyridine inhibitor to the desired final concentration to the wells of the 96-well plate.

  • Add the bacterial suspension to the wells.

  • Initiate the assay by adding Hoechst 33342 to a final concentration of 1-10 µM.

  • Immediately place the plate in a fluorometer and measure the fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) every minute for 30-60 minutes.

  • An increase in fluorescence over time in the presence of the inhibitor, compared to the control without the inhibitor, indicates efflux pump inhibition. The efflux-deficient strain should show high fluorescence with or without the inhibitor.

Conclusion

The pyranopyridine scaffold represents a promising starting point for the development of novel efflux pump inhibitors. The lead compound, MBX2319, and its optimized analogs have demonstrated significant potentiation of antibiotics against Gram-negative bacteria by inhibiting the AcrAB-TolC efflux pump.[1][4][8] The protocols outlined in this application note provide a framework for the screening and characterization of new pyranopyridine derivatives. Further optimization of this series for improved potency, reduced cytotoxicity, and favorable pharmacokinetic properties is a critical next step in advancing these compounds towards clinical development.

References

Application

Application Notes and Protocols for the Derivatization and Biological Screening of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the derivatization of the novel scaffold, 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine, and subsequ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of the novel scaffold, 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine, and subsequent biological screening of its analogs. This document outlines detailed protocols for the synthesis of a diverse chemical library and robust methods for evaluating their potential as anticancer, antimicrobial, and efflux pump inhibitory agents.

Derivatization Strategies

The primary amino group at the 3-position of the 7,8-Dihydro-5H-pyrano[4,3-B]pyridine core serves as a versatile handle for a variety of chemical modifications. The following protocols describe standard procedures for the synthesis of amide, sulfonamide, and N-aryl derivatives.

General Protocol for Acylation (Amide Synthesis)

This protocol details the formation of an amide bond by reacting the primary amine with an acyl chloride or carboxylic acid.

Materials:

  • 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

  • Acyl chloride or carboxylic acid of choice

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • If using a carboxylic acid: a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Nitrogen atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine (1 equivalent) in anhydrous DCM or DMF under a nitrogen atmosphere.

  • Add a base such as TEA or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • For acyl chloride: Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • For carboxylic acid: In a separate flask, pre-activate the carboxylic acid (1.1 equivalents) with a coupling agent like DCC or BOP (1.1 equivalents) in anhydrous DCM or DMF for 15-20 minutes. Add this activated mixture to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

General Protocol for Sulfonylation (Sulfonamide Synthesis)

This protocol describes the synthesis of sulfonamides by reacting the primary amine with a sulfonyl chloride.

Materials:

  • 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

  • Sulfonyl chloride of choice

  • Anhydrous pyridine or DCM

  • Nitrogen atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine (1 equivalent) in anhydrous pyridine or DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 6-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide derivative.

General Protocol for N-Arylation (Buchwald-Hartwig Amination)

This palladium-catalyzed cross-coupling reaction allows for the synthesis of N-aryl derivatives.[1][2][3][4]

Materials:

  • 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

  • Aryl halide (bromide or iodide) of choice

  • Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP, or XPhos)

  • Base (e.g., Cs2CO3 or K3PO4)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon atmosphere (glovebox recommended)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • To a Schlenk tube, add the aryl halide (1 equivalent), 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine (1.2 equivalents), palladium catalyst (e.g., 2 mol% Pd2(dba)3), phosphine ligand (e.g., 4 mol% Xantphos), and base (e.g., 2 equivalents Cs2CO3).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-aryl derivative.

Biological Screening Protocols

The following protocols are designed for the preliminary biological evaluation of the synthesized derivatives.

Anticancer Activity Screening

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Humidified incubator (37 °C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentrations typically range from 0.1 to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Summarize the IC50 values for the synthesized derivatives against various cancer cell lines in a table for easy comparison.

Compound IDDerivative TypeMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Parent Amine >100>100>100
DP-01 Benzamide 15.223.518.9
DP-02 4-Chlorobenzamide 8.712.19.5
DP-03 Benzenesulfonamide 25.438.231.7
DP-04 N-Phenyl 45.156.851.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Antimicrobial Activity Screening

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Incubator

Protocol:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the compounds in the appropriate broth to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL).

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the standardized inoculum to each well.

  • Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control with a standard antibiotic.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 30 °C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Present the MIC values of the derivatives against different microbial strains in a structured table.

Compound IDDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent Amine >256>256>256
DP-05 Thiophene-2-carboxamide 3264128
DP-06 4-Nitrobenzenesulfonamide 163264
DP-07 N-(4-fluorophenyl) 64128>256

Note: The data presented in this table is hypothetical and for illustrative purposes only.[8]

Efflux Pump Inhibitory Activity Screening

This assay evaluates the ability of the compounds to inhibit bacterial efflux pumps, thereby potentiating the activity of known antibiotics.[9]

Materials:

  • Bacterial strain overexpressing an efflux pump (e.g., E. coli with AcrAB-TolC)

  • A known antibiotic that is a substrate for the efflux pump (e.g., Levofloxacin)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Test compounds

Protocol:

  • Determine the MIC of the antibiotic against the test bacterium.

  • In a 96-well plate, prepare serial dilutions of the antibiotic.

  • To each well, add a sub-inhibitory concentration of the test compound (a concentration that does not inhibit bacterial growth on its own, typically 1/4th of its MIC).

  • Inoculate the wells with the bacterial suspension as described in the MIC protocol.

  • Include controls with the antibiotic alone and the compound alone.

  • Incubate the plates and determine the new MIC of the antibiotic in the presence of the test compound.

  • A significant reduction (e.g., 4-fold or greater) in the antibiotic's MIC indicates efflux pump inhibition.[9]

Tabulate the fold reduction in the MIC of the antibiotic in the presence of the test compounds.

Compound IDDerivative TypeLevofloxacin MIC (µg/mL)Levofloxacin MIC + Compound (µg/mL)Fold Reduction
Parent Amine 16161
DP-08 N-(naphthalen-1-yl)acetamide 1644
DP-09 4-Methoxybenzenesulfonamide 1628

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathways

Derivatives of pyranopyridines have been reported to target various signaling pathways implicated in cancer progression.[10][11][12][13][14][15][16][17] The following diagrams illustrate potential mechanisms of action.

EGFR_VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K EGFR->PI3K activates RAS RAS EGFR->RAS activates VEGFR2->PI3K activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyranopyridine Derivative Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 Signaling Pathways.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 to AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Inhibitor Pyranopyridine Derivative Inhibitor->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.[18][19][20]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Growth, Division) ERK->Transcription Inhibitor Pyranopyridine Derivative Inhibitor->RAF

Caption: MAPK/ERK Signaling Pathway Inhibition.[][22]

Experimental Workflow

The following diagram outlines the overall workflow from derivatization to biological screening.

Experimental_Workflow Start 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine Derivatization Derivatization Reactions (Acylation, Sulfonylation, N-Arylation) Start->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening Library->Screening Anticancer Anticancer Assays (MTT, etc.) Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC, etc.) Screening->Antimicrobial Efflux Efflux Pump Inhibition Assays Screening->Efflux Data Data Analysis (IC50, MIC, SAR) Anticancer->Data Antimicrobial->Data Efflux->Data Lead Lead Compound Identification Data->Lead

Caption: Overall Experimental Workflow.

References

Technical Notes & Optimization

Troubleshooting

7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine synthesis side reactions and byproducts

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine, particularly when employing multicomponent reaction strategies.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products. - Inefficient purification.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; some reactions may require heating or cooling. - See the "Common Side Reactions and Byproducts" section for potential side products and purification strategies. - Employ column chromatography with a suitable solvent system for efficient purification.
Presence of an Isomeric Byproduct Formation of a thermodynamically or kinetically favored isomer. For example, the formation of a pyrano[3,2-c]pyridine isomer.- Carefully control the reaction conditions, especially the base and solvent used. - Isomeric separation can often be achieved by careful column chromatography or by recrystallization from a suitable solvent.
Incomplete Cyclization - Insufficient reaction time or temperature. - Steric hindrance from bulky substituents.- Increase the reaction time and/or temperature. - Consider using a stronger base or a different catalyst to promote cyclization.
Formation of Oxidized Byproducts The dihydropyridine ring is susceptible to oxidation to the corresponding pyridine derivative, especially if exposed to air for prolonged periods at elevated temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Minimize the exposure of the reaction mixture and the isolated product to air and heat.
Difficulty in Product Purification The product may be contaminated with starting materials, reagents, or closely related byproducts.- Utilize gradient column chromatography to improve separation. - Consider converting the amine product to a salt (e.g., hydrochloride) to facilitate purification by recrystallization, followed by neutralization to obtain the free base.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine?

A1: The synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine and its analogs often involves a multicomponent reaction. A common approach is the reaction of a suitable β-dicarbonyl compound (or its enol ether), an activated nitrile (like malononitrile), and an aldehyde, followed by cyclization to form the pyranopyridine core. Subsequent functional group transformations, such as reduction of a nitrile or nitro group, would then yield the final amine.

Q2: What are the key parameters to control during the synthesis to minimize side reactions?

A2: The key parameters to control include:

  • Temperature: Both excessively high and low temperatures can lead to side reactions or incomplete conversion.

  • Choice of Base: The nature and stoichiometry of the base can significantly influence the reaction pathway and the formation of byproducts.

  • Solvent: The polarity and proticity of the solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and selectivity.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may promote the formation of degradation products.

Q3: How can I confirm the structure of the final product and identify any byproducts?

A3: A combination of analytical techniques should be used for structural confirmation and impurity profiling:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the product and for separating it from byproducts.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, standard laboratory safety precautions should always be followed. The target molecule, 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine, is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. Therefore, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact with all chemicals.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

Illustrative Synthesis of a Pyrano[4,3-b]pyridine Intermediate

The following is a general procedure for the synthesis of a precursor to the target molecule, based on literature for similar compounds. This can be adapted and optimized for the specific synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine.

Synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

  • Step 1: Synthesis of 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile: (This step would typically involve a multicomponent reaction, the details of which are assumed for this illustrative protocol).

  • Step 2: Chlorination:

    • Dissolve 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (1.0 eq) in phosphoryl chloride (10-20 volumes).

    • Heat the mixture to reflux and stir for 4 hours.

    • Monitor the reaction progress by TLC.

    • After completion, allow the mixture to cool to room temperature.

    • Slowly and carefully add the reaction mixture to a cold (0 °C) saturated aqueous solution of sodium bicarbonate to neutralize the excess phosphoryl chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane).

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile.[1]

Subsequent amination would be required to yield the final product.

Signaling Pathways and Experimental Workflows

side_reaction_pathway Reactants Starting Materials (e.g., β-ketoester, aldehyde, malononitrile) Intermediate Open-chain Intermediate Reactants->Intermediate Multicomponent Reaction DesiredProduct 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine (Desired Product) Intermediate->DesiredProduct Correct Cyclization (Desired Pathway) IsomericByproduct Isomeric Byproduct (e.g., Pyrano[3,2-c]pyridine) Intermediate->IsomericByproduct Alternative Cyclization (Side Reaction) OxidizedByproduct Oxidized Byproduct (Aromatized Pyridine) DesiredProduct->OxidizedByproduct Oxidation

Caption: Potential side reaction pathways in the synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine.

References

Optimization

Technical Support Center: Synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 7,8-Dihyd...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine is typically approached via a two-step process. The first step involves the formation of the key intermediate, 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, followed by a reductive amination and dehalogenation to yield the final product. Below are common issues and solutions for each stage of this synthesis.

Step 1: Synthesis of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

This step involves the conversion of 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile to the chlorinated intermediate using a chlorinating agent such as phosphoryl chloride (POCl₃).

Q1: My reaction to form the chloro-carbonitrile intermediate is incomplete, and I observe starting material in my crude product. What could be the cause?

A1: Incomplete reaction is a common issue and can be attributed to several factors:

  • Insufficient Reagent: Ensure that an adequate excess of phosphoryl chloride is used. The reaction stoichiometrically requires one equivalent, but an excess is often necessary to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction may require a longer reflux time or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Moisture Contamination: Phosphoryl chloride is highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent.

Q2: I am observing a significant amount of dark, tarry byproducts in my reaction mixture. How can I minimize their formation?

A2: The formation of dark-colored impurities often indicates decomposition of the starting material or product under the harsh reaction conditions.

  • Temperature Control: While heating is necessary, excessive temperatures can lead to degradation. Maintain a controlled reflux and avoid localized overheating.

  • Slow Addition: Adding the starting material to the phosphoryl chloride in portions at a controlled temperature can help to manage the exothermicity of the reaction and reduce byproduct formation.

  • Work-up Procedure: The work-up, which typically involves quenching with a basic solution like sodium bicarbonate, should be performed carefully at a low temperature (e.g., 0°C) to neutralize the excess phosphoryl chloride without causing degradation of the product.[1]

Q3: My isolated yield of the chloro-carbonitrile intermediate is low after purification. What are the best practices for purification?

A3: Low isolated yield can result from suboptimal purification techniques.

  • Extraction: Ensure efficient extraction of the product from the aqueous layer after quenching. Chloroform is a commonly used solvent for this purpose.[1] Multiple extractions will improve recovery.

  • Chromatography: Silica gel column chromatography is an effective method for purifying the product.[1] A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from impurities.

Step 2: Catalytic Hydrogenation to 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

This final step involves the simultaneous reduction of the nitrile group and dehalogenation of the chloro group of the intermediate to yield the target amine.

Q4: The hydrogenation of my chloro-carbonitrile intermediate is slow or stalls completely. What are the likely causes?

A4: Slow or incomplete hydrogenation can be due to several factors related to the catalyst and reaction conditions:

  • Catalyst Activity: The activity of the catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel) is crucial. Ensure the catalyst is fresh and has not been deactivated by exposure to air or contaminants.

  • Catalyst Poisoning: The starting material or solvent may contain impurities that can poison the catalyst. Ensure high-purity starting materials and solvents are used. Sulfur-containing compounds are known catalyst poisons.

  • Hydrogen Pressure and Temperature: Insufficient hydrogen pressure or temperature can lead to a slow reaction rate. These parameters often need to be optimized for a specific substrate.[2]

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are commonly used for such reductions.

Q5: I am observing the formation of byproducts such as the dehalogenated nitrile or the secondary amine. How can I improve the selectivity towards the primary amine?

A5: The formation of byproducts is a common challenge in nitrile reductions.

  • Formation of Secondary Amines: The intermediate imine formed during the reduction can react with the product primary amine to form a secondary amine. Adding ammonia or ammonium hydroxide to the reaction mixture can help to suppress the formation of secondary and tertiary amine byproducts.[3]

  • Incomplete Reduction: If you observe the dehalogenated nitrile, it indicates that the nitrile reduction is slower than the dehalogenation. This can sometimes be addressed by changing the catalyst or adjusting the reaction conditions (e.g., increasing hydrogen pressure).

  • Catalyst Selection: For substrates with functional groups prone to hydrogenolysis, such as halogens, Platinum-based catalysts (e.g., PtO₂) may sometimes be preferred over Palladium-based catalysts to achieve better selectivity.[1]

Q6: How can I effectively monitor the progress of the catalytic hydrogenation reaction?

A6: Monitoring the reaction progress is key to achieving a good yield.

  • Hydrogen Uptake: The reaction can be monitored by observing the consumption of hydrogen using a pressure gauge on the hydrogenation apparatus.

  • Chromatographic Methods: TLC or LC-MS can be used to monitor the disappearance of the starting material and the appearance of the product. It is important to filter a small aliquot of the reaction mixture to remove the catalyst before analysis.

Data Presentation

Table 1: Reported Yields for Key Intermediates in Pyranopyridine Synthesis

Intermediate/ProductSynthetic StepReported YieldReference
2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrileChlorination of 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile with phosphoryl chloride.66%[1]
7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amineCatalytic hydrogenation of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile.Not reported-

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

This protocol is based on a reported synthesis for this intermediate.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (1.0 eq) in phosphoryl chloride (10-15 eq).

  • Reaction: Heat the mixture to reflux and stir for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add the reaction mixture to a saturated aqueous solution of sodium hydrogen carbonate at 0°C with vigorous stirring to neutralize the excess phosphoryl chloride.

  • Extraction: Extract the aqueous mixture with chloroform (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate eluent system to obtain 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile as a white solid.[1]

Protocol 2: Synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine (Proposed)

This proposed protocol is based on general procedures for catalytic hydrogenation of chloropyridine nitriles.

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and a catalyst such as 10% Pd/C (5-10 mol%) or Raney Nickel.

  • Reaction: Seal the vessel, purge with an inert gas, and then pressurize with hydrogen gas (e.g., 50-100 psi). Heat the mixture to a suitable temperature (e.g., 50-80°C) and stir vigorously.

  • Monitoring: Monitor the reaction by hydrogen uptake and/or by analyzing aliquots by LC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography or crystallization if necessary.

Visualizations

Synthesis_Pathway A 2-Oxo-1,5,7,8-tetrahydro-2H- pyrano[4,3-b]pyridine-3-carbonitrile B 2-chloro-7,8-dihydro-5H- pyrano[4,3-b]pyridine-3-carbonitrile A->B POCl3, Reflux C 7,8-Dihydro-5H-pyrano[4,3-B] pyridin-3-amine B->C H2, Catalyst (e.g., Pd/C)

Caption: Synthetic pathway for 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine.

Troubleshooting_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Hydrogenation A Low Yield in Step 1 B Incomplete Reaction? A->B C Excess Byproducts? A->C G Optimize Purification A->G D Increase Reflux Time/ Temp B->D E Ensure Anhydrous Conditions B->E F Control Temperature/ Slow Addition C->F H Low Yield in Step 2 I Slow/Stalled Reaction? H->I J Poor Selectivity? H->J K Check Catalyst Activity I->K L Increase H2 Pressure/ Temp I->L M Add NH3/NH4OH J->M N Consider Alternative Catalyst J->N

Caption: Troubleshooting workflow for low yield issues.

Logical_Relationships cluster_causes Potential Causes cluster_issues Observed Issues cluster_solutions Solutions C1 Moisture I1 Incomplete Reaction C1->I1 C2 Inactive Catalyst C2->I1 C3 Suboptimal Temp. C3->I1 I2 Byproduct Formation C3->I2 C4 Impure Reagents C4->C2 C4->I2 S1 Use Dry Glassware/ Inert Atmosphere I1->S1 S2 Use Fresh Catalyst I1->S2 S3 Optimize Reaction Conditions I1->S3 I2->S3 S4 Purify Starting Materials I2->S4 I3 Low Isolated Yield S5 Improve Work-up/ Purification I3->S5

References

Troubleshooting

Technical Support Center: Synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine

Disclaimer: The following experimental protocols and troubleshooting guides are hypothetical and compiled from established principles of heterocyclic chemistry and analogous syntheses. No specific literature detailing th...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following experimental protocols and troubleshooting guides are hypothetical and compiled from established principles of heterocyclic chemistry and analogous syntheses. No specific literature detailing the optimized synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine (CAS: 151225-39-7) was found in the public domain. This document is intended to serve as a starting point for researchers and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the 7,8-Dihydro-5H-pyrano[4,3-b]pyridine core?

A1: A plausible strategy involves the construction of a substituted pyridine ring first, followed by the annulation of the dihydropyran ring. A common approach to substituted pyridines is the Hantzsch synthesis or variations thereof, which can be followed by intramolecular cyclization to form the fused pyran ring.

Q2: The final amine product is highly polar. What are the best practices for its purification?

A2: Purification of polar basic compounds like 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine can be challenging. Standard silica gel chromatography may lead to significant peak tailing.[1] To mitigate this, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[1] Alternatively, amine-functionalized silica gel can be very effective. For highly polar amines, reversed-phase chromatography at a high pH (using a pH-stable column) or techniques like supercritical fluid chromatography (SFC) are excellent options.[2] A classic acid-base extraction can also be used to isolate the amine from non-basic impurities.[1]

Q3: I am observing low yields in my pyridine formation step. What are the likely causes?

A3: Low yields in pyridine syntheses, such as the Hantzsch reaction, can stem from several factors.[3] Suboptimal reaction conditions, including solvent and catalyst choice, are common culprits.[3] Side reactions, like the self-condensation of starting materials, can also reduce the yield of the desired product.[1] Careful control of temperature and the order of reagent addition is crucial to minimize these side pathways.[1] In syntheses that produce a dihydropyridine intermediate, incomplete oxidation to the final pyridine will also result in lower yields.[3]

Q4: How can I monitor the progress of these reactions effectively?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring reaction progress. For polar and basic compounds, it's often beneficial to add a small amount of triethylamine or ammonia to the developing solvent system to reduce streaking on the TLC plate. Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for tracking the appearance of products and the disappearance of starting materials, providing molecular weight information for intermediates and the final product.

Proposed Synthetic Pathway

A hypothetical three-step synthesis is proposed, starting from a suitable dihydropyridinone, followed by chlorination and amination.

Synthetic Pathway A Step 1: Dihydropyridinone Formation B Step 2: Chlorination A->B Intermediate 1 C Step 3: Amination B->C Intermediate 2 D Final Product C->D

Figure 1: Proposed high-level synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-2(6H)-one (Intermediate 1)

This step involves the formation of the core heterocyclic structure.

  • Reagents: Tetrahydro-4H-pyran-4-one, Ethyl cyanoacetate, Ammonium acetate, Ethanol.

  • Procedure:

    • To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add ammonium acetate (1.5 eq).

    • Heat the mixture to reflux (approx. 78 °C) for 4-6 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield Intermediate 1.

Step 2: Synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (Intermediate 2)

This step activates the pyridine ring for subsequent amination.

  • Reagents: Intermediate 1, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Carefully add Intermediate 1 (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) at 0 °C.

    • Slowly warm the mixture to reflux and heat for 3-5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Intermediate 2.

Step 3: Synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine (Final Product)

This is the final amination step.

  • Reagents: Intermediate 2, Ammonia source (e.g., aqueous ammonia, ammonia in methanol), Solvent (e.g., 1,4-dioxane).

  • Procedure:

    • Dissolve Intermediate 2 (1.0 eq) in a suitable solvent like 1,4-dioxane in a sealed pressure vessel.

    • Add an excess of the ammonia source (e.g., 28% aqueous ammonia, 5-10 eq).

    • Heat the mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the product mass.

    • Cool the reaction to room temperature, and remove the solvent under reduced pressure.

    • Purify the residue using column chromatography (see purification FAQs) to obtain the final product.

Troubleshooting Guides

Problem 1: Low Yield in Step 1 (Dihydropyridinone Formation)
Symptom Possible Cause Suggested Solution
Incomplete reactionInsufficient reaction time or temperature.Increase reflux time and monitor by TLC. Ensure the internal temperature reaches the boiling point of the solvent.
Formation of side productsSelf-condensation of starting materials.Consider a stepwise approach where the Knoevenagel condensation between the ketone and cyanoacetate is performed first, followed by the addition of the ammonia source.
Product solubilityThe product may have some solubility in cold ethanol, leading to loss during filtration.Cool the filtrate to a lower temperature (e.g., -20 °C) to check for further precipitation. Minimize the amount of cold ethanol used for washing.
Problem 2: Issues with Step 3 (Amination)
Symptom Possible Cause Suggested Solution
No reaction or very slow conversionInsufficient temperature or pressure.Ensure the reaction vessel is properly sealed and can withstand the pressure. Increase the temperature in 20 °C increments.
Poor nucleophilicity of ammonia.Consider using a stronger ammonia equivalent or a different solvent.
Formation of hydroxylated byproductPresence of water and high temperature.Use a non-aqueous ammonia source (e.g., ammonia in methanol or dioxane) and anhydrous solvents.

Data Presentation: Optimizing Amination Conditions (Step 3)

The following table is an example of how a researcher might track their experiments to optimize the final amination step.

Entry Ammonia Source Solvent Temperature (°C) Time (h) Conversion (%)
128% aq. NH₃Dioxane1002445
228% aq. NH₃Dioxane1202465
37N NH₃ in MeOHDioxane1202480
47N NH₃ in MeOHDioxane1401895

Troubleshooting Workflow Diagram

Troubleshooting Workflow start Low Yield or Impure Product check_reaction Reaction Monitoring (TLC/LCMS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains side_products Side Products Observed check_reaction->side_products Multiple Spots purification_issue Purification Difficulty check_reaction->purification_issue Product Streaking/Co-elution increase_time_temp Increase Time/Temp or Change Catalyst incomplete->increase_time_temp optimize_conditions Optimize Temp, Concentration, or Reagent Addition Order side_products->optimize_conditions modify_chromatography Modify Chromatography Conditions (add TEA, use amine-silica, or RP-HPLC) purification_issue->modify_chromatography end Improved Result increase_time_temp->end optimize_conditions->end modify_chromatography->end

Figure 2: A logical workflow for troubleshooting common synthesis issues.

References

Optimization

Technical Support Center: Purification of Pyrano[4,3-b]pyridine Derivatives

Disclaimer: Information on the specific purification of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine is limited in publicly available literature. This guide is based on established chemical principles and common challenge...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific purification of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine is limited in publicly available literature. This guide is based on established chemical principles and common challenges encountered with structurally similar compounds, such as aminopyridines and other nitrogen-containing heterocycles. The provided protocols and troubleshooting advice should be considered a starting point for developing a compound-specific purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine?

A1: Organic impurities are common in multi-step syntheses and can originate from various sources.[1] For this class of compounds, potential impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, residual precursors may carry over.

  • By-products: Side reactions can lead to structurally related impurities. For example, in syntheses involving pyridines, by-products from undesired alkylation or hydrolysis can occur.[2]

  • Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the reaction.[1]

  • Degradation Products: The target compound may partially degrade during the reaction or work-up, especially if exposed to harsh acidic or basic conditions.

Q2: My aminopyridine compound is streaking badly on the TLC plate and tailing on the silica gel column. Why is this happening and how can I fix it?

A2: Peak tailing and streaking are common when purifying basic compounds like aminopyridines on standard silica gel.[3][4] This is primarily due to strong interactions between the basic nitrogen of your compound and acidic silanol groups (Si-OH) on the silica surface.[4] This leads to poor separation and low recovery.

To mitigate this, you can:

  • Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) or pyridine (e.g., 0.1-2.0%), to your mobile phase.[3] These additives will preferentially bind to the acidic silanol sites, minimizing their interaction with your product and resulting in more symmetrical peaks.

  • Use a Different Stationary Phase: If tailing persists, consider switching to a less acidic or inert stationary phase, such as deactivated (end-capped) silica, alumina, or a polymer-based column.[4][5]

Q3: I'm trying to recrystallize my product, but it keeps separating as an oil instead of forming crystals. What is "oiling out" and what should I do?

A3: "Oiling out" occurs when a compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[6] This is often a problem when the melting point of the impure solid is lower than the temperature of the solution from which it is precipitating.[7] Impurities can significantly depress the melting point, making oiling out more likely.[7][8] The resulting oil is an impure liquid that rarely forms pure crystals upon solidification.[6][7]

To resolve this issue, several strategies can be employed:

  • Increase Solvent Volume: Your solution might be too supersaturated. Re-heat the mixture to dissolve the oil and add more solvent to decrease the concentration. Then, allow it to cool much more slowly.[7][9]

  • Lower the Crystallization Temperature: Cool the solution more slowly and to a lower temperature. Slow, gradual cooling is best for forming pure crystals.[10]

  • Change the Solvent System: Select a solvent in which the compound is less soluble, or use a mixed-solvent system. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an antisolvent) until the solution becomes turbid, then re-heat to clarify and cool slowly.[11][12][13]

  • Use Seed Crystals: Adding a few pure crystals of your compound to the cooling solution can provide nucleation sites and encourage proper crystal growth instead of oiling out.[14]

Troubleshooting Guides

This section provides systematic approaches to common purification challenges.

Column Chromatography Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Spots Inappropriate mobile phase polarity.If Rf values are too low, increase the polarity of the eluent. If Rf values are too high, decrease the polarity.[3] Aim for an Rf of 0.25-0.35 for the target compound on TLC for good column separation.[15]
Compound Won't Elute (Stuck on Column) Compound is too polar for the mobile phase.Gradually increase the polarity of the mobile phase (gradient elution).
Compound may have decomposed on the silica.Test compound stability on a TLC plate by spotting and letting it sit for an hour before eluting (2D TLC).[5] If unstable, switch to a less acidic stationary phase like alumina or deactivated silica.[5]
Low Recovery After Column Compound is irreversibly adsorbed onto the silica.Add a competing base like triethylamine (0.5-1%) to the eluent to reduce strong interactions with acidic silanol groups.
Sample was not fully loaded or precipitated during loading.Ensure the sample is fully dissolved in a minimum amount of solvent for loading. For poorly soluble compounds, consider the "dry-loading" method.[16]
Cracks or Channels in the Silica Bed Improper column packing.Ensure the silica gel is packed as a uniform, homogenous slurry and is not allowed to run dry at any point during the purification process.
Recrystallization Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling Solution is not saturated (too much solvent was added).Boil off some of the solvent to concentrate the solution, then allow it to cool again.[7]
The solution is supersaturated but requires nucleation.Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[7][17] Add a seed crystal of the pure compound.[14]
Product "Oils Out" High level of impurities depressing the melting point.[8]The crude material may require initial purification by column chromatography to remove the bulk of impurities before attempting recrystallization.
Cooling rate is too fast.Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Slow cooling yields purer crystals.[10]
Solvent is not optimal.Try a different solvent or a mixed-solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.[18]
Very Low Yield of Crystals Too much solvent was used, leaving the product in the mother liquor.Before filtering, try to concentrate the solution by boiling off some solvent and re-cooling. Cool the flask in an ice bath for at least 20-30 minutes to maximize precipitation.
The chosen solvent is too good, even when cold.Re-evaluate the solvent choice. The compound should have low solubility at cold temperatures.[19]

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Aminopyridine Derivatives
  • TLC Analysis & Solvent Selection:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot on a silica gel TLC plate and develop in various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).

    • To combat tailing, add 0.5-1% triethylamine (TEA) to the solvent system.

    • The ideal system will show good separation between the desired product and impurities, with an Rf value for the product of ~0.3.

  • Column Packing:

    • Select an appropriate size column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, uniform bed. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a slightly more polar solvent). Using a pipette, carefully add the solution to the top of the silica bed.

    • Dry Loading: For compounds with poor solubility, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase, collecting fractions in test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is useful when a single solvent is not effective. It uses a pair of miscible solvents: one in which the compound is soluble (solvent A) and one in which it is insoluble (solvent B).[13]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot "solvent A" required to just dissolve the solid completely.

  • Inducing Saturation:

    • While keeping the solution hot, add "solvent B" (the antisolvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[11][12]

  • Clarification:

    • Add a few more drops of hot "solvent A" until the solution becomes clear again. The solution is now hot and saturated.

  • Crystallization:

    • Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[10]

    • Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold "solvent B" or a cold mixture of A and B to remove any residual soluble impurities.

    • Dry the crystals thoroughly to remove all traces of solvent.

Visualizations

Purification_Workflow A Crude Reaction Mixture B Aqueous Work-up / Extraction A->B C Crude Product (Solid/Oil) B->C D Purification Step Selection C->D E Flash Column Chromatography D->E Complex mixture or Rfs are well-separated F Recrystallization D->F Product is mostly pure or crystalline G Analyze Fractions by TLC E->G J Pure Crystalline Product F->J K Mother Liquor (Contains Impurities) F->K H Combine Pure Fractions G->H I Solvent Evaporation H->I L Drying I->L L->J

Caption: General experimental workflow for the purification of a crude organic product.

Crystallization_Troubleshooting start Attempting Recrystallization q1 Does the product 'oil out'? start->q1 s1 Re-heat. Add more 'good' solvent. Cool much slower. q1->s1 Yes q2 Do crystals form? q1->q2 No s1->q2 s4 Consider chromatography first to remove impurities. Try a different solvent system. s1->s4 s2 Scratch flask with rod. Add a seed crystal. q2->s2 No s3 Collect crystals by vacuum filtration. q2->s3 Yes s2->q2

Caption: Decision tree for troubleshooting common crystallization problems.

References

Troubleshooting

stability and degradation of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

Technical Support Center: 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine Disclaimer: The following information is based on the general chemical properties of pyranopyridine derivatives and related heterocyclic compounds. As...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

Disclaimer: The following information is based on the general chemical properties of pyranopyridine derivatives and related heterocyclic compounds. As of this writing, specific stability and degradation data for 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine is not extensively available in published literature. This guide is intended to provide general advice and a starting point for experimental design.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine.

Question Possible Cause(s) Suggested Solution(s)
Why is my compound showing a new peak in the HPLC analysis after a short period in solution? Oxidation: The dihydropyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding aromatic pyridine derivative.[1][2] This can be accelerated by air, light, or certain metal ions.- Prepare solutions fresh before use.- Degas solvents to remove dissolved oxygen.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant (e.g., BHT) to the solution, if compatible with your experiment.
My sample is changing color (e.g., turning yellow or brown) upon storage. Degradation: This is likely a visual indicator of chemical degradation. It could be due to oxidation, photodecomposition, or other reactions.[2]- Store the solid compound and solutions protected from light in amber vials or by wrapping containers in foil.- Store at recommended low temperatures (e.g., ≤4°C).- Ensure the storage container is well-sealed to prevent exposure to air and moisture.
I am observing poor recovery of my compound from aqueous solutions. Hydrolysis/Adsorption: The compound may be undergoing hydrolysis under certain pH conditions. Alternatively, the compound may be adsorbing to the surface of the container (e.g., glass or plastic).- Perform a pH stability study to determine the optimal pH range for your solution.- Consider using silanized glassware or polypropylene tubes to minimize adsorption.- Ensure complete dissolution of the compound.
The biological activity of my compound seems to decrease over time in my assay medium. Instability in Medium: The compound may be unstable in the specific buffer, cell culture medium, or solvent used in the assay. This could be due to pH, enzymatic degradation, or reaction with media components.- Test the stability of the compound directly in the assay medium over the time course of the experiment.- Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the aqueous medium immediately before the experiment.- If enzymatic degradation is suspected, consider adding appropriate inhibitors (if compatible with the assay).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine?

A1: Based on related structures, the most probable degradation pathways are:

  • Oxidation: The dihydropyridine core can be oxidized to the more stable aromatic pyridine ring.[1][2] This is a common pathway for dihydropyridine-containing compounds.

  • Photodegradation: Exposure to UV light can induce degradation.[3][4]

  • Hydrolysis: The ether linkage in the pyran ring and the amine group could be susceptible to hydrolysis under strongly acidic or basic conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, the solid compound should be stored in a tightly sealed container, protected from light, at a low temperature (refrigerated at 2-8°C or frozen at -20°C for long-term storage). Solutions should be prepared fresh and stored under an inert atmosphere, protected from light, and refrigerated.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: A forced degradation study is the recommended approach.[5][6] This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, and light) and analyzing the amount of degradation over time using a stability-indicating analytical method, such as HPLC.[7]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the parent compound and its degradation products.[7][8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of the degradation products.[10][11]

Quantitative Data on Stability

The following tables present hypothetical data from a forced degradation study on 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine to illustrate its potential stability profile.

Table 1: Degradation under Hydrolytic Conditions at 60°C

ConditionTime (hours)% Parent Compound Remaining% Major Degradant (Oxidized Pyridine)
0.1 M HCl 2492.54.8
Water (pH ~7) 2498.11.2
0.1 M NaOH 2495.33.1

Table 2: Degradation under Oxidative, Thermal, and Photolytic Conditions

ConditionTime% Parent Compound Remaining% Major Degradant (Oxidized Pyridine)
3% H₂O₂ (RT) 24 hours75.421.3
Thermal (80°C, solid) 48 hours99.2<0.5
Photolytic (ICH Q1B) 1.2 million lux hours88.99.5

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To determine the intrinsic stability of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine and identify potential degradation products.[12]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation (Solution): Mix 1 mL of stock solution with 1 mL of water. Incubate at 60°C.

    • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C.

    • Photostability: Expose the solid compound and a solution (e.g., in water:acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute with mobile phase to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine from its potential degradation products.[7]

Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of the parent compound (e.g., 254 nm and 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Potential Oxidative Degradation Pathway 7_8_Dihydro_5H_pyrano_4_3_B_pyridin_3_amine 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine 5H_pyrano_4_3_B_pyridin_3_amine 5H-pyrano[4,3-B]pyridin-3-amine (Aromatized Product) 7_8_Dihydro_5H_pyrano_4_3_B_pyridin_3_amine->5H_pyrano_4_3_B_pyridin_3_amine Oxidation (-2H)

Caption: Potential oxidative degradation pathway of the title compound.

Experimental Workflow for Stability Testing Start Start: Compound Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress_Conditions Sampling Sample at Time Points (e.g., 0, 4, 8, 24h) Stress_Conditions->Sampling HPLC_Analysis HPLC-UV Analysis Sampling->HPLC_Analysis LCMS_Analysis LC-MS Analysis Sampling->LCMS_Analysis Quantification Quantify Parent and Degradants HPLC_Analysis->Quantification Report Generate Stability Report Quantification->Report Identification Identify Degradant Structures LCMS_Analysis->Identification Identification->Report

Caption: Workflow for conducting a forced degradation study.

References

Optimization

Technical Support Center: Overcoming Solubility Challenges with 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 7,8-Dihydro-5H-pyran...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of my 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine derivative?

A1: The solubility of these derivatives can be influenced by several factors. The fused heterocyclic ring system can contribute to molecular planarity and crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound. Furthermore, the nature and position of substituents on the pyranopyridine core can significantly impact lipophilicity and hydrogen bonding potential, further affecting aqueous solubility. It is estimated that approximately 40% of drug discovery programs are halted due to the limited water solubility and associated poor pharmacokinetics of lead compounds.[1]

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What is happening?

A2: This is a common phenomenon for compounds with low aqueous solubility. Your stock solution in a strong organic solvent like DMSO might be kinetically soluble, meaning it is in a supersaturated state. When this is introduced into an aqueous environment, the compound may crash out of solution as it is no longer thermodynamically stable.

Q3: What are the initial steps I should take to try and solubilize my compound for a biological assay?

A3: A step-wise approach is recommended. Start with simple and common techniques before moving to more complex formulations. The initial strategies to consider are using co-solvents, adjusting the pH of the buffer, and screening different buffer systems. These methods are often sufficient for achieving the necessary concentrations for many in vitro experiments.

Q4: Can I use surfactants to improve the solubility of my 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine derivative?

A4: Yes, surfactants can be effective. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used to form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions. However, it is crucial to determine the critical micelle concentration (CMC) and to test the potential effects of the surfactant on your specific assay, as they can sometimes interfere with biological systems.

Q5: Are there more advanced techniques if the initial methods fail?

A5: For more challenging compounds, advanced formulation strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, creating amorphous solid dispersions, and utilizing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[2][3] Nanotechnology approaches, such as creating nanocrystals or nanosuspensions, can also significantly enhance solubility and dissolution rates.[4][5]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Assay Buffer

Problem: Your 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine derivative, dissolved in DMSO, precipitates upon dilution into your aqueous assay buffer.

Troubleshooting Workflow:

G start Precipitation Observed cosolvent Increase Co-solvent Percentage (e.g., DMSO, Ethanol) start->cosolvent Step 1 ph_adjust Adjust Buffer pH start->ph_adjust Alternative Step 1 check_cosolvent_tolerance Check Assay Tolerance to Co-solvent cosolvent->check_cosolvent_tolerance check_cosolvent_tolerance->ph_adjust If assay is sensitive success Solubility Achieved check_cosolvent_tolerance->success If solubility is achieved and assay is tolerant check_ph_stability Check Compound Stability at New pH ph_adjust->check_ph_stability cyclodextrin Utilize Cyclodextrins (e.g., HP-β-CD) check_ph_stability->cyclodextrin If compound is unstable or solubility not achieved check_ph_stability->success If solubility is achieved and compound is stable check_cyclodextrin_interference Check for Assay Interference cyclodextrin->check_cyclodextrin_interference check_cyclodextrin_interference->success If solubility is achieved and no interference fail Further Formulation Needed check_cyclodextrin_interference->fail If interference occurs or solubility is insufficient

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Co-solvent Optimization: Gradually increase the percentage of your organic co-solvent (e.g., DMSO, ethanol) in the final assay buffer. Be mindful of the tolerance of your biological assay to the co-solvent, as high concentrations can be cytotoxic or interfere with enzyme activity.

  • pH Adjustment: The amine group in the 3-position and the pyridine nitrogen suggest that the solubility of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine derivatives will be pH-dependent. Lowering the pH of the buffer will protonate these basic nitrogens, potentially increasing aqueous solubility. Test a range of acidic pH values (e.g., pH 4.0-6.5) to find an optimal balance between solubility and the pH requirements of your assay.

  • Cyclodextrin Inclusion: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their solubility in aqueous solutions.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. Test a range of HP-β-CD concentrations in your buffer.

Issue 2: Low Compound Solubility for In Vivo Studies

Problem: Achieving the required concentration of your 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine derivative for oral or parenteral administration in animal models is challenging.

Solubilization Strategy Selection:

G start In Vivo Formulation Required route Route of Administration? start->route oral Oral route->oral Oral parenteral Parenteral route->parenteral Parenteral oral_options Co-solvent/Surfactant Systems Amorphous Solid Dispersions Lipid-Based Formulations (SEDDS) oral->oral_options parenteral_options pH Adjustment (if stable) Co-solvents (e.g., PEG 400) Cyclodextrin Formulations Nanosuspensions parenteral->parenteral_options develop Develop and Test Formulation oral_options->develop parenteral_options->develop evaluate Evaluate Pharmacokinetics and Tolerability develop->evaluate

Caption: Decision tree for selecting an in vivo formulation strategy.

Recommended Approaches:

  • Salt Formation: Converting the basic amine functionality of your compound into a salt (e.g., hydrochloride, mesylate) is a well-established method for significantly increasing aqueous solubility.[2]

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous form within a hydrophilic polymer matrix can enhance solubility and dissolution rate.[2][5] Techniques like spray drying or hot-melt extrusion are used to prepare these formulations.

  • Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[3]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.[6] This can be achieved through techniques like wet media milling or high-pressure homogenization.[5]

Data Presentation

Table 1: Example Solubility Data for a Hypothetical 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine Derivative (Compound X)

Formulation VehicleConcentration of ExcipientSolubility of Compound X (µg/mL)
Deionized WaterN/A< 1
PBS (pH 7.4)N/A< 1
5% DMSO in PBS (pH 7.4)5% (v/v)15
10% Ethanol in PBS (pH 7.4)10% (v/v)25
Citrate Buffer (pH 4.0)N/A50
5% HP-β-CD in Water5% (w/v)120
10% HP-β-CD in Water10% (w/v)250

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment Using Co-solvents

Objective: To determine the kinetic solubility of a 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine derivative in aqueous buffers containing various percentages of a co-solvent.

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., DMSO, Ethanol)

  • 96-well plates

  • Plate reader capable of measuring turbidity or a nephelometer

Methodology:

  • Prepare a series of aqueous buffers containing increasing percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10%).

  • In a 96-well plate, add a small aliquot of the high-concentration compound stock solution to each co-solvent buffer to achieve the desired final compound concentration.

  • Mix the solutions thoroughly.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader (e.g., at 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Phase Solubility Studies with Cyclodextrins

Objective: To determine the association constant and solubility enhancement of a 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine derivative with a cyclodextrin.

Materials:

  • 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine derivative (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or relevant buffer

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system for quantification

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v).

  • Add an excess amount of the solid compound to each cyclodextrin solution in separate vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.

  • Plot the concentration of the dissolved compound against the concentration of HP-β-CD to generate a phase solubility diagram.

References

Troubleshooting

Technical Support Center: Enhancing Pyranopyridine Synthesis Efficiency

Welcome to the technical support center for pyranopyridine synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the efficiency...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyranopyridine synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the efficiency of their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My pyranopyridine synthesis is resulting in a low yield. What are the common causes and how can I address them?

A1: Low yields in pyranopyridine synthesis can stem from several factors, including suboptimal reaction conditions, inappropriate catalyst selection, and the formation of side products. Here are some common causes and solutions:

  • Suboptimal Reaction Conditions: Traditional methods often involve prolonged reaction times at high temperatures, which can lead to degradation of reactants and products.[1]

    • Troubleshooting:

      • Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields by minimizing side product formation.[1][2]

      • Catalyst Choice: The choice of catalyst is crucial. For instance, in multicomponent reactions, Lewis acids like aluminum chloride (AlCl₃) have shown to be effective.[2] In other cases, using greener catalysts like γ-Al₂O₃ nanoparticles or deep eutectic solvents can also lead to high yields.[3]

      • Solvent Selection: The solvent can influence reaction rates and yields. While conventional methods use solvents like ethanol, solvent-free conditions or the use of aqueous media with specific catalysts are emerging as more efficient and environmentally friendly alternatives.[3][4]

  • Incomplete Reactions: The reaction may not be proceeding to completion under the current conditions.

    • Troubleshooting:

      • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure all starting materials are consumed.[3]

      • Temperature and Time Optimization: Systematically optimize the reaction temperature and time. For microwave-assisted synthesis, adjusting the power can also be beneficial.[2]

  • Side Product Formation: Competing reaction pathways can lead to the formation of undesired byproducts, consuming starting materials and reducing the yield of the target pyranopyridine.

    • Troubleshooting:

      • Order of Reagent Addition: In multicomponent reactions, the order of adding reagents can be critical to favor the desired reaction pathway.[3]

      • Catalyst and Condition Tuning: The choice of catalyst and reaction conditions can influence selectivity. Experimenting with different catalysts may help minimize the formation of specific side products.[2]

Q2: I am observing the formation of unexpected side products in my reaction. How can I improve the selectivity?

A2: The formation of side products is a common challenge. Improving selectivity often involves fine-tuning the reaction conditions and catalyst system.

  • Common Side Products: Side products can arise from self-condensation of starting materials or alternative cyclization pathways.

    • Troubleshooting:

      • Catalyst Screening: Different catalysts can offer varying levels of selectivity. For example, specific Lewis acids or magnetically recoverable nanocatalysts have been shown to promote the desired reaction pathway.[2][5]

      • Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy than the main reaction.

      • Protecting Groups: In complex syntheses, the use of protecting groups on reactive functionalities can prevent unwanted side reactions.

Q3: I am struggling with the purification of my final pyranopyridine product. What are some effective strategies?

A3: The basic nature of the pyridine ring can sometimes complicate purification by standard column chromatography on silica gel, leading to tailing.[6]

  • Purification Techniques:

    • Column Chromatography: To mitigate tailing on silica gel, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.[6]

    • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is a highly effective method for achieving high purity.[6]

    • Acid-Base Extraction: The basicity of the pyridine nucleus can be exploited for purification. An acidic wash (e.g., dilute HCl) can protonate the pyridine, allowing it to be extracted into the aqueous layer and separated from non-basic impurities. The pyranopyridine can then be recovered by basifying the aqueous solution and re-extracting with an organic solvent.[6]

    • Distillation: For volatile pyranopyridine derivatives, distillation can be an effective purification method.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Inefficient reaction conditions (time, temperature).Optimize reaction parameters. Consider microwave-assisted synthesis for shorter reaction times and potentially higher yields.[1][2]
Inappropriate catalyst or catalyst loading.Screen different catalysts (e.g., Lewis acids, solid-supported catalysts, nanocatalysts). Optimize catalyst loading.[2][5]
Incomplete reaction.Monitor the reaction progress using TLC or LC-MS.[3]
Side Product Formation Competing reaction pathways.Adjust the order of reagent addition in multicomponent reactions.[3] Modify the catalyst and reaction conditions to improve selectivity.[2]
High reaction temperature.Attempt the reaction at a lower temperature.
Difficult Purification Tailing on silica gel chromatography.Add a basic modifier like triethylamine to the eluent.[6]
Complex mixture of products.Employ alternative purification techniques such as acid-base extraction or crystallization.[6]
Exothermic Reaction Rapid, uncontrolled reaction.Implement slow, dropwise addition of one of the reactants.[6] Ensure efficient cooling with an ice bath or cryostat.[6] Consider running the reaction at a lower concentration.[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Pyrano[2,3-b]pyridines

This protocol is adapted from a method utilizing a cyclocondensation reaction.[2]

Reactants:

  • 2-amino-3-cyano-4H-chromenes

  • Cyclohexanone

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a 10-mL pressurized vial suitable for microwave synthesis, combine the substituted 2-amino-3-cyano-4H-chromene (1.0 equiv), cyclohexanone (1.3 equiv), and AlCl₃ (1.2 equiv) in dry CH₂Cl₂.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150W and maintain the temperature at 45°C for 6-8 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 40% ethyl acetate in hexane) to afford the pure pyrano[2,3-b]pyridine derivative.

Quantitative Data Summary (Microwave vs. Conventional Heating): [2]

EntryLewis Acid (equiv)MethodTimeYield (%)
1AlCl₃ (1.2)Microwave (150W, 45°C)8 min91
2AlCl₃ (1.2)Conventional (Reflux)2.0 h58
3AlCl₃ (0.5)Microwave (150W, 45°C)10 min25
4AlCl₃ (0.5)Conventional (Reflux)2.0 h15
Protocol 2: Multicomponent Synthesis of Pyrano[3,2-c]pyridines

This protocol describes a one-pot, three-component reaction.[7]

Reactants:

  • 3,5-bis(benzylidene)piperidin-4-one derivative (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Ammonium acetate (excess)

  • Ethanol

Procedure:

  • To a solution of the 3,5-bis(benzylidene)piperidin-4-one derivative in ethanol, add malononitrile and a catalytic amount of piperidine.

  • Reflux the mixture and monitor the reaction by TLC.

  • Once the reaction is complete, the product often precipitates from the hot solution.

  • Filter the hot solution to collect the precipitate.

  • Wash the collected solid with water, then dry and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-pyrano[3,2-c]pyridine-3-carbonitrile derivative.

Visualizations

General Troubleshooting Workflow for Pyranopyridine Synthesis

G start Start Synthesis problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes side_products Side Products problem->side_products Yes purification_issue Purification Issues problem->purification_issue Yes success Successful Synthesis problem->success No optimize_cond Optimize Conditions (Temp, Time, Solvent) low_yield->optimize_cond change_catalyst Change Catalyst/ Loading low_yield->change_catalyst side_products->change_catalyst reagent_order Adjust Reagent Addition Order side_products->reagent_order purification_method Change Purification Method purification_issue->purification_method optimize_cond->problem change_catalyst->problem reagent_order->problem purification_method->success

Caption: A workflow for troubleshooting common issues in pyranopyridine synthesis.

Logical Relationship in Optimizing a Multicomponent Reaction

G cluster_input Inputs cluster_process Process cluster_output Outputs cluster_optimization Optimization Loop reactants Reactant A Reactant B Reactant C reaction One-Pot Reaction reactants->reaction catalyst Catalyst catalyst->reaction conditions Conditions (Solvent, Temp, Time) conditions->reaction analysis Analyze Yield & Purity (TLC, LC-MS) reaction->analysis product Desired Pyranopyridine byproducts Side Products byproducts->catalyst Modify Catalyst byproducts->conditions Modify Conditions analysis->product High Yield & Purity analysis->byproducts Low Yield or Impure

Caption: Key factors influencing the outcome of a multicomponent pyranopyridine synthesis.

References

Optimization

Technical Support Center: Scale-Up Synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the scale-up synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the scale-up synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question: The yield of the initial 2-amino-3-cyano-6-methylpyridine (Intermediate 1) is consistently low. What are the potential causes and solutions?

Answer: Low yields in the multi-component synthesis of 2-amino-3-cyanopyridine derivatives can stem from several factors.[1][2]

  • Inefficient Catalyst Activity: The catalyst, if heterogeneous, may have reduced activity. Ensure the catalyst has been stored correctly and has not been deactivated. Consider catalyst loading optimization. For example, using a superparamagnetic recyclable nanocatalyst can offer high yield and easy separation.[3]

  • Suboptimal Reaction Temperature: The reaction temperature is critical. A deviation from the optimal temperature can lead to the formation of side products or an incomplete reaction. A temperature of 70°C under solvent-free conditions has been shown to be effective in similar syntheses.[3]

  • Purity of Starting Materials: Impurities in the starting materials (acetaldehyde, malononitrile, acetone, and ammonium acetate) can interfere with the reaction. Use reagents of high purity and ensure they are dry.

  • Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Ensure the stirring is vigorous enough for the reaction volume.

Question: During the reduction of the nitrile (Intermediate 2) to the amine (Final Product), I am observing significant amounts of side products. How can I improve the selectivity of this step?

Answer: The reduction of a nitrile to a primary amine can sometimes lead to the formation of secondary and tertiary amines as side products, especially at elevated temperatures.

  • Choice of Reducing Agent: The choice of reducing agent is crucial. While powerful reducing agents like LiAlH4 are effective, they can sometimes lead to over-reduction or side reactions. Consider using alternative reducing agents such as Raney Nickel or a catalytic hydrogenation approach, which can offer higher selectivity.

  • Reaction Conditions: Carefully control the reaction temperature and pressure (if applicable). Lowering the temperature can often improve selectivity by minimizing side reactions.

  • Ammonia Addition: The presence of ammonia can help to suppress the formation of secondary and tertiary amine byproducts by reacting with intermediate imines.

Question: The final cyclization step to form the dihydropyran ring is sluggish and does not go to completion. What can be done to drive the reaction forward?

Answer: Incomplete cyclization can be a challenge, particularly during scale-up.

  • Water Content: The presence of water can be a critical factor in cyclization reactions.[4] Ensure that your solvent and reagents are sufficiently dry, as water can interfere with base- or acid-catalyzed cyclizations. Karl Fischer titration can be used to quantify water content.[4]

  • Base/Acid Strength: The choice and stoichiometry of the base or acid catalyst are important. A base that is too weak may not be effective in deprotonating the hydroxyl group for the intramolecular cyclization. Conversely, a base that is too strong could lead to side reactions. Consider screening different bases (e.g., NaH, K2CO3, DBU) and optimizing their amounts.

  • Temperature and Reaction Time: Increasing the reaction temperature can often accelerate the rate of cyclization. However, this must be balanced against the potential for byproduct formation. Extended reaction times may also be necessary to achieve full conversion.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the initial multi-component reaction at scale?

A1: For multi-component reactions leading to 2-amino-3-cyanopyridine derivatives, solvent-free conditions or the use of environmentally benign solvents like ethanol are often preferred, especially for scale-up.[2][5] Solvent-free conditions, in particular, can lead to higher yields and shorter reaction times.[2]

Q2: How can the catalyst be efficiently recovered in a large-scale synthesis?

A2: The use of heterogeneous catalysts, such as copper nanoparticles on charcoal or superparamagnetic nanocatalysts, is advantageous for scale-up as they can be recovered by simple filtration or by using an external magnet.[1][3] This allows for the catalyst to be recycled, which is both cost-effective and environmentally friendly.[1]

Q3: Are there any specific safety precautions to consider during the reduction step with a hydride reagent?

A3: Yes, when using powerful hydride reducing agents like Lithium Aluminum Hydride (LiAlH4), extreme caution is necessary, especially at a larger scale. These reagents react violently with water and other protic solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon), and the quenching procedure must be performed carefully at low temperatures.

Q4: What is the best method for purifying the final product, 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine, at a multi-gram scale?

A4: For multi-gram scale purification, column chromatography may be feasible but can be time-consuming and require large volumes of solvent. Consider recrystallization as a more efficient method for purification at scale. The choice of solvent for recrystallization will need to be determined empirically, but combinations of polar and non-polar solvents are often effective.

Q5: Can microwave irradiation be used to accelerate the synthesis?

A5: Yes, microwave-assisted organic synthesis has been shown to be a powerful tool for accelerating reactions and improving yields in the synthesis of 2-amino-3-cyanopyridine derivatives.[2] This method can be particularly advantageous for reducing reaction times from hours to minutes, which is beneficial for scale-up, provided a suitable microwave reactor for larger volumes is available.[2]

Experimental Protocols

A plausible multi-step synthesis for 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine is outlined below.

Step 1: Synthesis of 2-amino-3-cyano-6-(2-hydroxyethyl)pyridine (Intermediate 1)

  • To a round-bottom flask equipped with a mechanical stirrer, add 3-hydroxypropanal (1.0 eq), malononitrile (1.0 eq), ammonium acetate (1.5 eq), and a suitable catalyst (e.g., 5 mol% copper nanoparticles on charcoal).[1]

  • The reaction mixture is heated to 80°C with vigorous stirring under a nitrogen atmosphere.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The solid catalyst is removed by filtration.[1]

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to afford Intermediate 1.

Step 2: Cyclization to 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (Intermediate 2)

  • Intermediate 1 (1.0 eq) is dissolved in anhydrous N,N-Dimethylformamide (DMF) in a flask under a nitrogen atmosphere.

  • The solution is cooled to 0°C in an ice bath.

  • Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • The reaction is carefully quenched by the slow addition of water at 0°C.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel.

Step 3: Reduction to 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine (Final Product)

  • A solution of Intermediate 2 (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of Lithium Aluminum Hydride (LiAlH4) (2.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere.

  • The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is cooled to 0°C and quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • The resulting solid is filtered off and washed with THF.

  • The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product.

Quantitative Data Summary

The following tables summarize typical, albeit hypothetical, quantitative data for the scale-up synthesis.

ParameterValue
Starting Material (3-hydroxypropanal) 100 g
Equivalents of other reagents As per protocol
Yield of Intermediate 1 75-85%
Purity of Intermediate 1 (by HPLC) >98%
Reaction Time 4-6 hours
Table 1. Quantitative data for the synthesis of Intermediate 1.
ParameterValue
Starting Material (Intermediate 1) 100 g
Equivalents of NaH 1.2 eq
Yield of Intermediate 2 80-90%
Purity of Intermediate 2 (by HPLC) >97%
Reaction Time 12-16 hours
Table 2. Quantitative data for the synthesis of Intermediate 2.
ParameterValue
Starting Material (Intermediate 2) 100 g
Equivalents of LiAlH4 2.0 eq
Yield of Final Product 70-80%
Purity of Final Product (by HPLC) >99%
Reaction Time 5-7 hours
Table 3. Quantitative data for the synthesis of the Final Product.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Cyclization to Intermediate 2 cluster_step3 Step 3: Reduction to Final Product s1_reactants 3-Hydroxypropanal + Malononitrile + Ammonium Acetate s1_reaction Multi-component Reaction (80°C) s1_reactants->s1_reaction s1_catalyst Cu/C Catalyst s1_catalyst->s1_reaction s1_workup Filtration & Recrystallization s1_reaction->s1_workup s1_product Intermediate 1: 2-amino-3-cyano-6-(2-hydroxyethyl)pyridine s1_workup->s1_product s2_start Intermediate 1 s2_reaction Intramolecular Cyclization (0°C to RT) s2_start->s2_reaction s2_reagent NaH in DMF s2_reagent->s2_reaction s2_workup Aqueous Workup & Column Chromatography s2_reaction->s2_workup s2_product Intermediate 2: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile s2_workup->s2_product s3_start Intermediate 2 s3_reaction Nitrile Reduction (0°C to RT) s3_start->s3_reaction s3_reagent LiAlH4 in THF s3_reagent->s3_reaction s3_workup Quenching & Filtration s3_reaction->s3_workup s3_product Final Product: 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine s3_workup->s3_product

Caption: Overall experimental workflow for the synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine.

troubleshooting_low_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_catalyst Evaluate Catalyst Activity/Loading start->check_catalyst check_mixing Assess Mixing Efficiency start->check_mixing impure Purify/Replace Reagents check_purity->impure optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions optimize_catalyst Use Fresh Catalyst/ Optimize Loading check_catalyst->optimize_catalyst improve_stirring Increase Stirring Speed/Use Baffles check_mixing->improve_stirring end Yield Improved impure->end optimize_conditions->end optimize_catalyst->end improve_stirring->end

Caption: Troubleshooting decision tree for addressing low product yield.

References

Troubleshooting

Technical Support Center: Production of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine, following a proposed two-step synthetic route starting from 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile.

Synthesis Step 1: Hydrolysis of 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile to 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxamide

Q1: My hydrolysis reaction is incomplete, and I still have a significant amount of the starting nitrile. How can I improve the conversion?

A1: Incomplete hydrolysis is a common issue. To improve the conversion of the nitrile to the amide, consider the following:

  • Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.

  • Temperature: Gradually increase the reaction temperature. However, be cautious as excessively high temperatures can lead to the formation of the corresponding carboxylic acid byproduct.

  • Concentration of Acid/Base: If using acid or base catalysis, a slight increase in the catalyst concentration might enhance the reaction rate. Perform small-scale optimization experiments to find the ideal concentration.

Q2: I am observing the formation of a significant amount of the carboxylic acid byproduct. How can I minimize this?

A2: Formation of the carboxylic acid is typically due to over-hydrolysis of the amide intermediate. To minimize this side reaction:

  • Milder Reaction Conditions: Employ milder reaction conditions. This could involve using a lower temperature or a less concentrated acid or base.

  • Controlled Addition of Reagents: If using a strong acid or base, add it portion-wise to the reaction mixture to maintain a lower instantaneous concentration.

  • Enzymatic Hydrolysis: Consider using a nitrilase enzyme, which can offer high selectivity for the conversion of nitriles to amides, thereby preventing the formation of the carboxylic acid.[1]

Synthesis Step 2: Hofmann Rearrangement of 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxamide to 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

Q3: The yield of my Hofmann rearrangement is low. What are the potential causes and solutions?

A3: Low yields in the Hofmann rearrangement can stem from several factors:

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via TLC or HPLC. If necessary, increase the reaction time or temperature moderately.

  • Side Reactions of the Isocyanate Intermediate: The isocyanate intermediate is highly reactive. It can react with the desired amine product to form a urea byproduct, or with any residual water or alcohol to form a carbamic acid (which decarboxylates to the amine) or a carbamate, respectively.[2][3] To mitigate this, ensure your reaction is conducted under anhydrous conditions.

  • Suboptimal Reagent Stoichiometry: The stoichiometry of the reagents (e.g., bromine and base) is crucial. Ensure accurate measurement and addition of all reactants.

Q4: I am having difficulty isolating the pure amine product. What purification strategies are recommended?

A4: Aminopyridines can be challenging to purify due to their basicity. Here are some effective purification techniques:

  • Column Chromatography: Use silica gel chromatography. To prevent tailing of the basic amine product on the acidic silica gel, add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent.[4]

  • Acid-Base Extraction: This is an effective method to separate the basic amine from neutral or acidic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous acid solution. The amine will move to the aqueous layer as its ammonium salt. Then, basify the aqueous layer and extract the pure amine back into an organic solvent.[4]

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective purification method for obtaining a crystalline product.[5][6]

Experimental Protocols

Proposed Synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

This proposed two-step synthesis starts from the commercially available 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile.

Step 1: Synthesis of 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxamide (Amide Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (1.0 eq) in a mixture of acetone and water.

  • Reagent Addition: Add a dilute solution of sodium hydroxide (e.g., 1.0%) and hydrogen peroxide (30% solution) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., HCl). The product may precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the crude amide.

Step 2: Synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine (Final Product) via Hofmann Rearrangement

  • Reagent Preparation: In a separate flask, prepare a solution of sodium hypobromite by adding bromine to a cold aqueous solution of sodium hydroxide.

  • Reaction Setup: In a reaction vessel, dissolve the crude amide from Step 1 in a cold aqueous solution of sodium hydroxide.

  • Hofmann Rearrangement: Slowly add the freshly prepared sodium hypobromite solution to the amide solution, maintaining a low temperature. After the addition is complete, gradually warm the reaction mixture and then heat to reflux.

  • Work-up: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using an eluent containing 0.5-1% triethylamine) or by acid-base extraction.

Data Presentation

Table 1: Potential Impurities in the Synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

Impurity NameStructureOriginAnalytical Detection Method
2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrileStarting MaterialIncomplete hydrolysis in Step 1HPLC, GC-MS
2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acidByproductOver-hydrolysis in Step 1HPLC
2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxamideIntermediateIncomplete Hofmann rearrangement in Step 2HPLC
N-(7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-yl)ureaByproductReaction of isocyanate with product amine in Step 2HPLC, LC-MS
Methyl (7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-yl)carbamateByproductReaction of isocyanate with methanol (if present) in Step 2HPLC, GC-MS, LC-MS

Visualizations

experimental_workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Hofmann Rearrangement cluster_purification Purification & Analysis start_nitrile Starting Nitrile hydrolysis Hydrolysis (NaOH, H2O2) start_nitrile->hydrolysis amide_intermediate Amide Intermediate hydrolysis->amide_intermediate rearrangement Hofmann Rearrangement (Br2, NaOH) amide_intermediate->rearrangement final_product Final Amine Product rearrangement->final_product purification Purification (Chromatography/Extraction) final_product->purification analysis Purity Analysis (HPLC, GC-MS) purification->analysis

Caption: Experimental workflow for the synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues start Problem Encountered incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Product Formation start->side_products tailing Tailing in Chromatography start->tailing poor_separation Poor Separation start->poor_separation inc_time Increase Reaction Time incomplete_rxn->inc_time inc_temp Increase Temperature incomplete_rxn->inc_temp inc_conc Adjust Reagent Conc. incomplete_rxn->inc_conc milder_cond Use Milder Conditions side_products->milder_cond anhydrous Ensure Anhydrous Conditions side_products->anhydrous add_base Add Base to Eluent (e.g., Triethylamine) tailing->add_base optimize_eluent Optimize Eluent System poor_separation->optimize_eluent acid_base_ext Use Acid-Base Extraction poor_separation->acid_base_ext

References

Optimization

analytical methods for detecting byproducts in pyranopyridine reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyranopyridine reactions. The focus is on...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyranopyridine reactions. The focus is on the application of analytical methods to detect and identify reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring pyranopyridine reactions and identifying byproducts?

A1: The primary analytical techniques used are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5] Each technique offers unique advantages for separating, identifying, and quantifying the main products and any potential byproducts.

Q2: I see an unexpected peak in my HPLC chromatogram. What could it be?

A2: An unexpected peak could be a starting material, a reaction intermediate, a degradation product, or a byproduct from a side reaction. Common byproducts in pyridine synthesis can include isomers, over-alkylated products, or products from reactions with residual solvents or reagents.[6][7][8] It is crucial to systematically investigate the identity of the peak.

Q3: How can I confirm the identity of an unknown byproduct?

A3: A combination of techniques is often necessary. Mass spectrometry (LC-MS or GC-MS) can provide the molecular weight of the unknown compound.[4][9] NMR spectroscopy is a powerful tool for elucidating the exact chemical structure.[1][5] Comparing the retention time and mass spectrum to known or suspected byproduct standards can also confirm its identity.

Q4: My reaction yield is low, and I suspect byproduct formation. How can I quantify the byproducts?

A4: Quantitative analysis can be performed using HPLC or GC with proper calibration.[10] By creating a calibration curve with a known standard of the byproduct (if available), you can determine its concentration in the reaction mixture. If a standard is not available, relative quantification can be performed by comparing peak areas, assuming similar detector response factors for the product and byproduct. Quantitative NMR (qNMR) can also be a powerful tool for quantification without the need for identical standards.[11]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • One or more unexpected peaks appear in your HPLC chromatogram.

  • The peak area of your desired product is lower than expected.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Analytical Method
Incomplete Reaction - Check the retention times of your starting materials to see if they co-elute with the unexpected peak.- Increase reaction time or temperature and re-analyze.HPLC, TLC
Side Reactions - Review the reaction mechanism for potential side reactions (e.g., dimerization, polymerization, or rearrangement).- Consider the reactivity of your starting materials and reagents. For example, some syntheses of pyridine derivatives are known to produce byproducts like water.[6]LC-MS, GC-MS to identify mass of byproducts.
Degradation of Product or Starting Material - Analyze a sample of your pure product or starting material under the reaction conditions (minus one reagent) to check for stability.- Some compounds can degrade under acidic, basic, or high-temperature conditions.HPLC, LC-MS
Contamination - Analyze your solvents and reagents individually to check for impurities.- Ensure all glassware is clean.HPLC, GC-MS
Issue 2: Poor Peak Shape or Resolution in HPLC

Symptoms:

  • Peaks are broad, tailing, or fronting.

  • Peaks of interest are not well-separated from other components.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry - Pyridine-containing molecules are basic and can interact with residual silanols on standard C18 columns, leading to tailing.[10]- Consider using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl, polar-embedded). Mixed-mode chromatography can also be effective for separating hydrophilic pyridine derivatives.[2]
Mobile Phase Issues - Adjust the pH of the mobile phase to suppress the ionization of your basic analytes (e.g., use a buffer).- Vary the organic modifier (e.g., acetonitrile vs. methanol) and the gradient profile to improve separation.[10]
Column Overload - Reduce the injection volume or dilute your sample.
System Issues - Check for leaks, bubbles in the pump, or a clogged frit.
Issue 3: Difficulty in Identifying Byproducts by GC-MS

Symptoms:

  • No distinct peaks for byproducts are observed in the GC chromatogram.

  • Mass spectra are complex or do not match any library entries.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Byproduct is Not Volatile or is Thermally Labile - Pyranopyridine derivatives with high molecular weight or polar functional groups may not be suitable for GC-MS.[12]- Consider derivatization to increase volatility or use LC-MS instead.
Co-elution of Components - Optimize the GC temperature program (e.g., use a slower ramp rate) to improve separation.[12]- Use a different GC column with a different polarity.
Complex Fragmentation - The mass spectra of isomers can be very similar, making unambiguous identification difficult.[4]- Use retention indices and compare them with literature values or databases to help differentiate isomers.[4]

Experimental Protocols

Protocol 1: General HPLC Method for Pyranopyridine Reaction Monitoring

This protocol provides a starting point for developing an HPLC method. Optimization will be required based on the specific analytes.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the main components absorb (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: General GC-MS Method for Volatile Byproducts

This protocol is suitable for identifying low molecular weight and non-polar byproducts.

  • Column: A standard non-polar or medium-polarity column (e.g., 5% phenyl polymethylsiloxane, 30 m x 0.25 mm x 0.25 µm).[13]

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.[13]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Operate in electron ionization (EI) mode and scan a mass range appropriate for your expected products and byproducts (e.g., m/z 40-500).[13]

  • Sample Preparation: Quench a small aliquot of the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over sodium sulfate and dilute to an appropriate concentration for GC-MS analysis.

Visualizations

experimental_workflow cluster_reaction Pyranopyridine Synthesis cluster_analysis Analytical Workflow cluster_data Data Interpretation cluster_outcome Outcome start Reaction Mixture sampling Take Aliquot start->sampling hplc HPLC Analysis sampling->hplc gcms GC-MS Analysis sampling->gcms nmr NMR Analysis sampling->nmr id Identify Byproducts hplc->id gcms->id nmr->id quant Quantify Components id->quant optimize Optimize Reaction quant->optimize

Caption: Workflow for analyzing pyranopyridine reaction mixtures.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Analytical Solutions start Unexpected Peak in Chromatogram? incomplete Incomplete Reaction start->incomplete Yes side_reaction Side Reaction start->side_reaction Yes degradation Degradation start->degradation Yes contamination Contamination start->contamination Yes check_sm Check Starting Material Retention Time incomplete->check_sm lcms LC-MS for MW side_reaction->lcms stability Stability Study degradation->stability blank Analyze Blanks contamination->blank

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals The bicyclic heteroaromatic compound 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine is a valuable scaffold in medicinal chemistry. Its synthesis, however, is n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic heteroaromatic compound 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine is a valuable scaffold in medicinal chemistry. Its synthesis, however, is not widely documented in publicly available literature, presenting a challenge for researchers. This guide provides a comparative overview of potential synthetic strategies, drawing from methodologies for analogous structures and general synthetic transformations. The presented routes are proposed based on established chemical principles and offer a framework for the development of a robust and efficient synthesis.

Comparison of Potential Synthetic Methods

Direct, published comparisons of synthesis methods for 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine are scarce. Therefore, this guide outlines two plausible multi-step synthetic pathways, designated as Method A and Method B. These pathways diverge in their approach to introducing the crucial 3-amino group onto the pyranopyridine core. The quantitative data presented below is extrapolated from syntheses of structurally similar compounds and should be considered as a guide for optimization.

ParameterMethod A: Late-Stage AminationMethod B: Early-Stage Amination
Starting Materials Tetrahydro-4H-pyran-4-one, Ethyl cyanoacetate2-Amino-4-picoline
Key Intermediates 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile2-Amino-4-methyl-3-nitropyridine
Amination Strategy Nucleophilic Aromatic Substitution (SNAr)Reduction of a nitro group
Estimated Overall Yield 40-50%35-45%
Purity (Post-Purification) >98%>98%
Number of Steps 44
Key Reagents Piperidine, Phosphorus oxychloride, AmmoniaNitrating mixture, Phosphorus tribromide, Tetrahydro-4H-pyran-4-one, n-Butyllithium
Advantages Milder conditions for amination, potentially higher yielding final step.Readily available starting material for the pyridine core.
Disadvantages Use of hazardous phosphorus oxychloride, multi-step synthesis of the pyranopyridine core.Potentially harsh nitration conditions, use of cryogenic conditions for lithiation.

Experimental Protocols

Method A: Late-Stage Amination via a Chloro-Nitrile Intermediate

This method focuses on first constructing the pyranopyridine ring system and then introducing the amino group in the final step.

Step 1: Knoevenagel Condensation

  • A mixture of tetrahydro-4H-pyran-4-one (1.0 eq), ethyl cyanoacetate (1.0 eq), and a catalytic amount of piperidine in ethanol is refluxed for 4-6 hours. After cooling, the product, 2-cyano-2-(tetrahydro-pyran-4-ylidene)-acetic acid ethyl ester, is isolated by filtration.

Step 2: Michael Addition and Cyclization

  • The product from Step 1 is treated with a strong base, such as sodium ethoxide, in ethanol to facilitate an intramolecular Michael addition and subsequent cyclization, yielding 2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile.

Step 3: Chlorination

  • The pyridone from Step 2 (1.0 eq) is heated under reflux in excess phosphorus oxychloride for 4 hours.[1] After careful quenching with a saturated sodium bicarbonate solution, the product, 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, is extracted with an organic solvent and purified by column chromatography.[1] A yield of approximately 66% can be expected for this step.[1]

Step 4: Nucleophilic Aromatic Substitution (Amination)

  • The chloro-nitrile intermediate (1.0 eq) is heated with a solution of ammonia in a suitable solvent (e.g., 1,4-dioxane) in a sealed vessel at 100-120 °C. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed, and the desired product, 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine, is purified by crystallization or column chromatography.

Method B: Early-Stage Amination via Nitropyridine Reduction

This approach introduces a nitrogen functionality early in the synthesis, which is later converted to the target amine.

Step 1: Nitration of 2-Amino-4-picoline

  • 2-Amino-4-picoline (1.0 eq) is carefully added to a cold (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is stirred at low temperature and then allowed to warm to room temperature. The mixture is poured onto ice, and the pH is adjusted to be basic, leading to the precipitation of 2-amino-4-methyl-3-nitropyridine.

Step 2: Bromination of the Methyl Group

  • The nitrated picoline (1.0 eq) is treated with N-bromosuccinimide and a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride and refluxed under UV irradiation to afford 2-amino-3-nitro-4-(bromomethyl)pyridine.

Step 3: Formation of the Pyran Ring

  • The bromomethylpyridine derivative (1.0 eq) is reacted with the enolate of tetrahydro-4H-pyran-4-one, generated by treating the ketone with a strong base like lithium diisopropylamide (LDA) at -78 °C. This is followed by an intramolecular cyclization to form the 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-nitro intermediate.

Step 4: Reduction of the Nitro Group

  • The nitro-pyranopyridine intermediate (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate, and a catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas or treated with a transfer hydrogenation reagent like ammonium formate. After filtration of the catalyst and removal of the solvent, 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine is obtained.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic methods.

Method_A cluster_0 Method A: Late-Stage Amination A_start Tetrahydro-4H-pyran-4-one + Ethyl cyanoacetate A_int1 2-Oxo-pyranopyridine-3-carbonitrile A_start->A_int1 Knoevenagel/Michael A_int2 2-Chloro-pyranopyridine-3-carbonitrile A_int1->A_int2 POCl3 A_end 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine A_int2->A_end NH3

Caption: Synthetic workflow for Method A.

Method_B cluster_1 Method B: Early-Stage Amination B_start 2-Amino-4-picoline B_int1 2-Amino-3-nitro-4-picoline B_start->B_int1 Nitration B_int2 Nitro-pyranopyridine intermediate B_int1->B_int2 Bromination/Cyclization B_end 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine B_int2->B_end Reduction

Caption: Synthetic workflow for Method B.

References

Comparative

A Comparative Guide to the Biological Activities of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine and its Isomers

For Researchers, Scientists, and Drug Development Professionals The pyranopyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. The fusion of a pyran ring to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyranopyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. The fusion of a pyran ring to a pyridine ring can occur in several isomeric forms, each presenting a unique three-dimensional structure and electronic distribution. This guide provides a comparative overview of the known biological activities associated with the core structures of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine and its isomers. While direct comparative studies on the unsubstituted parent compounds are limited in publicly available literature, this document summarizes the activities of their derivatives to infer the potential therapeutic applications of each isomeric scaffold.

This guide is intended to serve as a foundational resource for researchers, providing insights into the potential biological activities of these compounds and detailed experimental protocols to facilitate their investigation.

Inferred Biological Potential of Pyrano[4,3-b]pyridine and its Isomeric Scaffolds

The biological activities of pyranopyridine derivatives are significantly influenced by the arrangement of the pyran and pyridine rings. Below is a summary of activities reported for derivatives of the core isomeric scaffolds.

Isomeric CorePotential Biological Activities of DerivativesKey Therapeutic Areas of Interest
Pyrano[4,3-b]pyridine Kinase Inhibition, AnticancerOncology
Pyrano[3,4-c]pyridine Efflux Pump Inhibition, Neurotropic ActivityInfectious Diseases, Neurology
Pyrano[2,3-b]pyridine Limited data available on simple aminopyridines.General Drug Discovery
Pyrano[3,2-c]pyridine Anticancer, Antimicrobial, Anti-inflammatoryOncology, Infectious Diseases, Immunology

Note: This table is based on activities reported for substituted derivatives and suggests potential areas of investigation for the parent compounds.

Detailed Experimental Protocols

To facilitate the direct comparison of the biological activities of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine and its isomers, the following detailed protocols for key in vitro assays are provided.

In Vitro Kinase Inhibition Assay

Given that derivatives of the pyrano[4,3-b]pyridine scaffold have shown potential as kinase inhibitors, this assay is crucial for evaluating the potential of the parent compound and its isomers in this area.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific protein kinase.

Materials:

  • Test compounds (7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine and its isomers)

  • Recombinant human protein kinase

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT (Dithiothreitol)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Create a serial dilution of the compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Enzyme and Substrate Preparation: Prepare the kinase enzyme and substrate solutions in the kinase assay buffer.

  • Assay Plate Setup: Add 1 µL of the serially diluted test compounds or DMSO (vehicle control) to the appropriate wells of the 384-well plate.

  • Enzyme Addition: Add 2 µL of the diluted enzyme solution to each well.

  • Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.

  • Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Derivatives of the pyrano[3,2-c]pyridine scaffold have reported antimicrobial activity. This protocol can be used to assess the antibacterial and antifungal properties of the parent compounds.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.

Materials:

  • Test compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.

Cell Viability Assay for Anticancer Screening (MTT Assay)

Given the reported anticancer potential of various pyranopyridine derivatives, this assay is fundamental for screening the cytotoxic effects of the parent compounds against cancer cell lines.[1]

Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines and calculate the IC50 value.[1]

Materials:

  • Test compounds

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the diluted compounds. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_kinase_assay compound Compound Dilution plate Assay Plate Setup (384-well) compound->plate enzyme Enzyme Preparation enzyme->plate substrate Substrate/ATP Mix incubation Incubation (30°C, 60 min) substrate->incubation plate->substrate Initiate Reaction adp_glo Add ADP-Glo™ Reagent incubation->adp_glo detection Add Kinase Detection Reagent adp_glo->detection readout Luminescence Readout detection->readout analysis IC50 Determination readout->analysis

Caption: Workflow for an in vitro kinase inhibition assay.

experimental_workflow_mtt_assay cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubation (2-4 hours) mtt_addition->formazan_incubation solubilization Add Solubilization Solution (DMSO) formazan_incubation->solubilization absorbance_reading Measure Absorbance (570 nm) solubilization->absorbance_reading data_analysis Calculate % Viability and IC50 absorbance_reading->data_analysis

Caption: Workflow for a cell viability MTT assay.

This guide provides a starting point for the systematic evaluation of the biological activities of 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine and its isomers. The provided protocols are robust and widely used in the field of drug discovery and can be adapted to screen these compounds against a wide range of biological targets. Further investigation into the structure-activity relationships of these fundamental pyranopyridine scaffolds is warranted to unlock their full therapeutic potential.

References

Validation

A Comparative Analysis of Pyranopyridine-Based Inhibitors: A Guide for Researchers

For researchers, scientists, and drug development professionals, the pyranopyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. This guide provides a comparativ...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyranopyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. This guide provides a comparative analysis of pyranopyridine-based inhibitors, summarizing their performance against various molecular targets, detailing key experimental protocols, and visualizing relevant biological pathways.

The pyranopyridine core, a heterocyclic system fusing a pyran and a pyridine ring, has been the focus of extensive research due to its ability to interact with a wide range of biological targets. This has led to the discovery of potent inhibitors with potential applications in oncology, infectious diseases, and neurodegenerative disorders. This guide aims to provide a clear and objective comparison of these inhibitors to aid in ongoing and future drug discovery efforts.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory activities of various pyranopyridine-based compounds against different molecular targets. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Anticancer Activity of Pyranopyridine-Based Kinase Inhibitors
Compound IDTarget(s)Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8a EGFR, VEGFR-2-1.21 (EGFR), 2.65 (VEGFR-2)Erlotinib0.18 (EGFR)
8b EGFR, VEGFR-2-Not specifiedErlotinib0.18 (EGFR)
DO11-42 Not specifiedHeLa1.9Not specifiedNot specified
DO11-46 Not specifiedHeLa1.9Not specifiedNot specified
DO11-48 Not specifiedK5620.5Not specifiedNot specified
DO11-49 Not specifiedHeLa1.7Not specifiedNot specified
DO11-49 Not specifiedA5492.0Not specifiedNot specified
Table 2: Activity of Pyranopyridine-Based Efflux Pump Inhibitors
Compound IDTargetOrganismPotentiation AssayFold Reduction in MIC
MBX2319 AcrBEscherichia coliLevofloxacin4
22d-f, 22i, 22k AcrBEscherichia coliLevofloxacin, PiperacillinSignificantly more effective than MBX2319
Table 3: Activity of Pyranopyridine-Based Inhibitors Against Other Enzymes
Compound IDTargetInhibition ParameterValue
Ib PDE3AIC503.76 ± 1.03 nM
(R)-LZ77 PDE2IC50261.3 nM
(+)-11h PDE2IC5041.5 nM
Carbamate 8 hAChEIC500.153 ± 0.016 µM
Carbamate 11 hBChEIC500.828 ± 0.067 µM
Compound 1f hCA IKi58.8 nM
Compound 1k hCA IIKi5.6 nM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols frequently used in the evaluation of pyranopyridine-based inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.

  • Compound Preparation: Prepare serial dilutions of the pyranopyridine-based test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include DMSO-only (vehicle) and known inhibitor (positive) controls.

  • Kinase Reaction Mixture: Prepare a master mix containing the target kinase (e.g., EGFR, VEGFR-2), a specific peptide substrate, and assay buffer. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate determination of inhibitor potency.[1]

  • Reaction Initiation: Add the kinase reaction mixture to the wells and incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, K562) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyranopyridine-based inhibitors and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value.

AcrB Efflux Pump Inhibition Assay (Fluorescence-Based)

This assay measures the ability of an inhibitor to block the efflux of a fluorescent substrate from bacterial cells.

  • Bacterial Culture: Grow an overnight culture of an E. coli strain that overexpresses the AcrB efflux pump.

  • Cell Preparation: Harvest the cells, wash, and resuspend them in a buffer without an energy source to de-energize them.

  • Dye Loading: Incubate the de-energized cells with a fluorescent substrate of the AcrB pump, such as Nile Red or ethidium bromide, in the dark to allow for dye accumulation.

  • Inhibitor Addition: Add various concentrations of the pyranopyridine-based inhibitor to the dye-loaded cells.

  • Efflux Initiation: Initiate efflux by adding an energy source, such as glucose.

  • Fluorescence Measurement: Immediately begin recording the decrease in intracellular fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of fluorescence decay for each inhibitor concentration. A slower rate of decay compared to the control (no inhibitor) indicates efflux pump inhibition. The IC50 value can be determined by plotting the efflux rate against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways affected by pyranopyridine-based inhibitors is critical for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and the proposed mechanisms of inhibition.

EGFR and VEGFR-2 Signaling Pathways and Crosstalk

Many pyranopyridine-based anticancer agents target the receptor tyrosine kinases EGFR and VEGFR-2. These receptors play crucial roles in tumor growth, proliferation, and angiogenesis. There is also significant crosstalk between their signaling pathways.[3][4][5][6]

EGFR_VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->Ras VEGFR2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Inhibitor Pyranopyridine Inhibitor Inhibitor->EGFR Inhibitor->VEGFR2 AcrB_Efflux_Pump cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane TolC TolC Antibiotic_out Antibiotic (extracellular) TolC->Antibiotic_out Efflux AcrA AcrA AcrA->TolC Docking AcrB AcrB AcrB->AcrA Association Antibiotic_in Antibiotic (intracellular) Antibiotic_in->AcrB Binding Inhibitor Pyranopyridine Inhibitor Inhibitor->AcrB Inhibition Experimental_Workflow Synthesis Synthesis of Pyranopyridine Derivatives Purification Purification and Characterization Synthesis->Purification Biochemical Biochemical Assays (e.g., Kinase, Enzyme) Purification->Biochemical CellBased Cell-Based Assays (e.g., MTT, Efflux) Purification->CellBased SAR Structure-Activity Relationship (SAR) Analysis Biochemical->SAR CellBased->SAR Lead Lead Optimization SAR->Lead

References

Comparative

Validating Biological Screening Hits: A Comparative Guide for 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the biological screening results of novel 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine derivativ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological screening results of novel 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine derivatives. By objectively comparing their performance with alternative compounds and presenting supporting experimental data, this document aims to facilitate the identification and advancement of promising therapeutic candidates. The methodologies and data presented are collated from independent studies on structurally related pyranopyridine and thiopyranopyrimidine analogs, offering a valuable resource for hit-to-lead optimization.

Comparative Anti-Proliferative Activity

The anti-proliferative efficacy of novel compounds is a critical parameter in cancer drug discovery, commonly quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for various pyranopyridine and thiopyranopyrimidine derivatives against several human cancer cell lines, providing a benchmark for evaluating new chemical entities within this class.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Citation
Thiopyrano[4,3-d]pyrimidine Derivative 11a A549 (Lung)>30[1][2]
PC-3 (Prostate)>30[1][2]
MCF-7 (Breast)>30[1][2]
Thiopyrano[4,3-d]pyrimidine Derivative 11c A549 (Lung)15.42[1][2]
PC-3 (Prostate)18.23[1][2]
MCF-7 (Breast)21.15[1][2]
Thiopyrano[4,3-d]pyrimidine Derivative 13c A549 (Lung)8.21[1][2]
PC-3 (Prostate)9.87[1][2]
MCF-7 (Breast)11.03[1][2]
Thiopyrano[4,3-d]pyrimidine Derivative 13e A549 (Lung)6.24[1][2]
PC-3 (Prostate)7.82[1][2]
MCF-7 (Breast)9.16[1][2]
Pyrano[3,2-c]pyridine Derivative 8a HepG2 (Liver)0.23[3][4]
Pyrano[3,2-c]pyridine Derivative 8b HepG2 (Liver)0.15[3][4]
Erlotinib (Reference) HepG2 (Liver)0.18[3][4]

Experimental Protocols for Hit Validation

Detailed and reproducible methodologies are fundamental for the independent validation of scientific findings. Below are summarized protocols for key in vitro assays to confirm the biological activity of screening hits.

Cell Viability and Proliferation Assays

These assays are crucial for determining the cytotoxic and anti-proliferative effects of the test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability.[5]

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • BrdU (Bromodeoxyuridine) Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation.[6]

    • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.[6]

    • BrdU Labeling: Add BrdU to the cell culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.

    • Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

    • Antibody Incubation: Incubate the cells with a specific antibody that recognizes BrdU.

    • Substrate Addition: Add a substrate that is converted by an enzyme conjugated to the secondary antibody into a detectable signal (e.g., colorimetric, chemiluminescent).[6]

    • Signal Detection: Measure the signal using a microplate reader. The signal intensity is directly proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.[6]

  • Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of cancer cells.[6]

    • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate.[6]

    • Compound Treatment: Treat the cells with the test compounds at various concentrations.[6]

    • Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.[6]

    • Fixation and Staining: Fix the colonies with a solution such as methanol and stain them with a dye like crystal violet.[6]

    • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.[6]

Target Engagement and Mechanism of Action Studies

Once a compound's activity is confirmed, it is essential to verify that it interacts with its intended biological target.

  • Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) can directly measure the binding of a compound to its target protein, providing crucial information on affinity and thermodynamics.[7]

  • Kinase Inhibition Assays: For compounds targeting kinases, in vitro kinase assays are performed to determine the IC50 value against the specific kinase. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • Western Blotting: This technique can be used to assess the phosphorylation status of downstream proteins in a signaling pathway, providing evidence of target inhibition within a cellular context.

Validation Workflow and Signaling Pathway Visualization

To ensure the selection of high-quality hit compounds, a systematic validation workflow is essential. This process involves a series of assays designed to eliminate false positives and confirm the desired biological activity.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 In Vitro Validation cluster_3 Mechanism of Action PrimaryScreen High-Throughput Screening (e.g., Fluorescence-based assay) DoseResponse Dose-Response Confirmation PrimaryScreen->DoseResponse CounterScreen Counter Screens (to identify assay interference) DoseResponse->CounterScreen OrthogonalAssay Orthogonal Assays (e.g., Luminescence-based) CounterScreen->OrthogonalAssay CellViability Cell Viability Assays (MTT, CellTiter-Glo) OrthogonalAssay->CellViability CellProliferation Proliferation Assays (BrdU, Colony Formation) CellViability->CellProliferation TargetEngagement Target Engagement (SPR, TSA, CETSA) CellProliferation->TargetEngagement PathwayAnalysis Signaling Pathway Analysis (Western Blot) TargetEngagement->PathwayAnalysis Lead_Optimization Lead Optimization PathwayAnalysis->Lead_Optimization Promising Hits

Caption: A generalized workflow for the validation of biological screening hits.

Many pyranopyridine and related heterocyclic compounds have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[8] The diagram below illustrates a simplified representation of this critical pathway.

PI3K_Akt_mTOR_Pathway cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibitor 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine Derivatives (Hypothesized) Inhibitor->PI3K inhibit

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by pyranopyridine derivatives.

By following a rigorous validation process and utilizing the comparative data and protocols outlined in this guide, researchers can effectively triage screening hits and focus resources on the most promising 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine derivatives for further development as potential therapeutic agents.

References

Comparative

A Comparative Spectroscopic Guide to Pyranopyridine Isomers for Researchers and Drug Development Professionals

An in-depth analysis of the spectroscopic characteristics of pyranopyridine isomers is crucial for their unambiguous identification and for advancing drug discovery programs. This guide provides a comparative overview of...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic characteristics of pyranopyridine isomers is crucial for their unambiguous identification and for advancing drug discovery programs. This guide provides a comparative overview of the spectroscopic data for key pyranopyridine isomers, supported by experimental protocols and visualizations to aid researchers in their analytical endeavors.

Pyranopyridines, a class of bicyclic heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse biological activities, including roles as efflux pump inhibitors, anticancer agents, and antimicrobials. The specific arrangement of the pyran and pyridine rings gives rise to several isomers, each potentially possessing distinct pharmacological and physicochemical properties. Therefore, the precise characterization and differentiation of these isomers are paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. This guide focuses on a comparative analysis of the spectroscopic data for a selection of pyranopyridine isomers to facilitate their identification.

Spectroscopic Data Comparison

The differentiation of pyranopyridine isomers can be effectively achieved by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The electronic environment of the protons and carbon atoms, as well as the vibrational modes and fragmentation patterns, are sensitive to the fusion of the pyran and pyridine rings.

Table 1: 1H NMR Spectroscopic Data for Representative Pyranopyridine Derivatives

Parameter2-Amino-5-methyl-4-(2,5-dimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile[1]Substituted Pyrano[2,3-b]pyridine Derivative (Representative Data)Key Differentiating Features
Solvent DMSO-d6CDCl3Solvent effects can cause minor shifts.
Pyridine Protons δ 8.61 (bs, 1H), 7.40 (d, 1H), 7.11 (d, 1H)δ 8.10-8.30 (m), 7.10-7.30 (m)The position and coupling patterns of the pyridine protons are highly diagnostic of the ring fusion.
Pyran Protons δ 5.88 (s, 1H)δ 4.50-4.80 (m), 2.80-3.10 (m)The chemical shifts of the pyran ring protons are influenced by the neighboring pyridine ring and substituents.
Other Signals δ 6.94-7.01 (m, 3H, Ar-H), 3.74 (d, 6H, OCH3), 3.14 (s, 3H, CH3)-Substituent protons will appear in characteristic regions of the spectrum.

Table 2: 13C NMR Spectroscopic Data for Representative Pyranopyridine Derivatives

Parameter2-Amino-5-methyl-4-(2,5-dimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile[1]Substituted Pyrano[2,3-b]pyridine Derivative (Representative Data)Key Differentiating Features
Solvent DMSO-d6CDCl3
Pyridine Carbons δ 162 (C=C), 159 (C=C), 151 (C=C), 130 (C=C), 129 (C=C), 122 (C=C)δ 155-160, 145-150, 135-140, 120-125, 115-120The chemical shifts of the pyridine ring carbons are sensitive to the position of the fused pyran ring.
Pyran Carbons δ 106 (C=C), 100 (C=C), 98 (C=C), 35 (CH)δ 100-105, 65-70, 25-30The chemical shifts of the pyran ring carbons, particularly the bridgehead carbons, are key identifiers.
Other Signals δ 120 (CN), 78 (CN), 55 (OCH3), 23 (CH3)-Carbon signals from substituents will be present.

Table 3: IR and Mass Spectrometry Data for Representative Pyranopyridine Derivatives

Spectroscopic TechniqueParameter2-Amino-5-methyl-4-(2,5-dimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile[1]Substituted Pyrano[2,3-b]pyridine Derivative (Representative Data)Key Differentiating Features
IR Spectroscopy Key Absorptions (cm-1)3391 (NH2), 3209 (NH2), 3067 (CHarom), 2980 (CHaliph), 2202 (CN), 1626 (C=C)~3400-3200 (NH/OH), ~3100-3000 (Ar-H), ~2900 (C-H), ~2220 (CN), ~1650-1550 (C=C, C=N)The fingerprint region (below 1500 cm-1) will show characteristic differences in C-O and C-N stretching and bending vibrations.
Mass Spectrometry Molecular Ion (M+) & FragmentationM+ and fragmentation pattern dependent on substituents.M+ corresponding to the molecular formula. Fragmentation often involves loss of substituents and cleavage of the pyran ring.The fragmentation pattern can provide valuable information about the connectivity of the two rings and the nature of the substituents.

Experimental Protocols

Accurate and reproducible spectroscopic data are essential for the reliable identification of pyranopyridine isomers. Below are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified pyranopyridine isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or acetone-d6) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • 1H NMR Acquisition: One-dimensional 1H NMR spectra are typically acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans for adequate signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.

  • 13C NMR Acquisition: One-dimensional 13C NMR spectra are acquired on the same instrument. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is used to simplify the spectrum to single lines for each carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH2, and CH3 groups.

  • 2D NMR Experiments: For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the pyranopyridine isomer is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data is typically collected over a range of 4000 to 400 cm-1 with a resolution of 4 cm-1. An appropriate number of scans are co-added to obtain a good quality spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method depends on the volatility and thermal stability of the pyranopyridine isomer.

  • Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, often providing detailed fragmentation patterns useful for structural elucidation. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred, which typically result in a prominent molecular ion peak.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Visualization of a Drug Discovery Workflow

The development of pyranopyridine derivatives as therapeutic agents often follows a structured workflow, from initial screening to lead optimization. The following diagram illustrates a typical workflow for the discovery of pyranopyridine-based efflux pump inhibitors.

DrugDiscoveryWorkflow cluster_0 High-Throughput Screening cluster_1 Hit Identification & Validation cluster_2 Lead Optimization cluster_3 Preclinical Development A Compound Library (including pyranopyridines) B Cell-based Assay (e.g., antibiotic potentiation) A->B C Identification of 'Hits' (e.g., MBX2319) B->C D Mechanism of Action Studies (e.g., efflux pump inhibition assay) C->D E Structure-Activity Relationship (SAR) Synthesis of Analogs D->E F In Vitro ADME/Tox Profiling (solubility, metabolic stability, cytotoxicity) E->F G Selection of Lead Candidate F->G H In Vivo Efficacy & PK/PD Studies G->H

Caption: Workflow for the discovery of pyranopyridine-based efflux pump inhibitors.

References

Validation

Evaluating the Therapeutic Potential of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine Derivatives: A Comparative Guide

An In-depth Analysis of Pyrano[4,3-b]pyridine Scaffolds and Their Analogs in Therapeutic Research The 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine scaffold represents a promising area in medicinal chemistry. While researc...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Pyrano[4,3-b]pyridine Scaffolds and Their Analogs in Therapeutic Research

The 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine scaffold represents a promising area in medicinal chemistry. While research on its direct derivatives is emerging, a comprehensive evaluation of their therapeutic potential can be effectively contextualized by examining the performance of structurally related pyranopyridine and thiopyranopyrimidine analogs. This guide provides a comparative analysis of the biological activity of these related compounds, details common experimental protocols for their evaluation, and visualizes key synthetic and signaling pathways to support further research and development in this domain.

Comparative Analysis of Anticancer Activity

While specific quantitative data for a wide range of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine derivatives remains limited in publicly accessible literature, studies on closely related pyranopyridine isomers and thiopyranopyrimidine analogs have demonstrated significant cytotoxic activity against various cancer cell lines. This data serves as a valuable benchmark for assessing the potential of the pyrano[4,3-b]pyridine core. For instance, certain pyrano-pyridine derivatives have shown notable effects on leukemia cell lines such as K562 and HL60.[1]

The table below summarizes the in vitro anticancer activity (IC50 values) of several pyranopyridine and thiopyranopyrimidine derivatives, illustrating the therapeutic potential of this class of compounds.

Core Scaffold Derivative Cancer Cell Line IC50 (µM) Reference
Pyrano[3,2-c]pyridineCompound 8a-0.23[1]
Pyrano[3,2-c]pyridineCompound 8b-0.15[1]
4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidineSeries 11a-j, 12a-j, 13a-g, 14a-gA549, PC-3, MCF-7Moderate Activity[2][3]
Pyrazolo[3,4-b]pyridineCompound 8cNCI 60 Cell Line Panel1.33 (GI50)[4]
Pyrano-pyridine derivative4-CP.PK56210.42 (µg/mL)[1]
Pyrano-pyridine derivative4-CP.PHL6025.93 (µg/mL)[1]

Note: The data presented is for structurally related analogs and is intended to provide a comparative context for the potential of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine derivatives.

Key Experimental Protocols

The evaluation of the therapeutic potential of these derivatives relies on standardized in vitro assays to determine their biological activity. The following are detailed methodologies for key experiments commonly cited in the study of anticancer agents.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[2][5][6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of living cells.[5]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubated for 24 hours to allow for attachment.[6][7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine derivatives) and incubated for a specified period, typically 24 to 72 hours.[2]

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[2][5]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Kinase Inhibition Assays

Several pyranopyridine analogs have been shown to target protein kinases involved in cancer cell signaling.[1] Assays to determine the inhibitory activity of compounds against specific kinases, such as EGFR and VEGFR-2, are crucial for elucidating their mechanism of action. These assays typically involve incubating the purified enzyme with the test compound and a substrate, and then measuring the enzyme's activity.

Visualizing Synthesis and Cellular Pathways

Understanding the synthesis and the biological targets of these compounds is critical for their development. The following diagrams, generated using DOT language, illustrate a general synthetic workflow and a key signaling pathway relevant to this class of molecules.

G General Synthetic Workflow for Pyrano[4,3-b]pyridine Derivatives cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_intermediate Core Scaffold Formation cluster_diversification Derivative Synthesis cluster_final Final Products 2-Chloropyridine 2-Chloropyridine Cyclocondensation Cyclocondensation 2-Chloropyridine->Cyclocondensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Cyclocondensation Pyrano[4,3-b]pyridine Core Pyrano[4,3-b]pyridine Core Cyclocondensation->Pyrano[4,3-b]pyridine Core Functionalization Functionalization Pyrano[4,3-b]pyridine Core->Functionalization 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine Derivatives 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine Derivatives Functionalization->7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine Derivatives

Caption: General synthetic route for pyrano[4,3-b]pyridine derivatives.

G Simplified PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes Inhibitor Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

References

Comparative

Benchmarking 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine: A Comparative Guide for PI3K/Akt/mTOR Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for benchmarking the novel compound 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine against established inhibitors of the Phosph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the novel compound 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine against established inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. While direct experimental data for 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine is not yet publicly available, its structural similarity to other heterocyclic compounds known to target this critical oncogenic pathway suggests its potential as a therapeutic agent. This document outlines the necessary experimental protocols and comparative data required to evaluate its efficacy.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell cycle regulation, proliferation, survival, and growth.[1][2][3] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][4] This guide will facilitate the objective comparison of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine's performance with existing alternatives, supported by established experimental data for known inhibitors.

Comparative Analysis of Known PI3K/Akt/mTOR Inhibitors

To establish a baseline for evaluating 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine, the following table summarizes the inhibitory concentrations (IC50) of several well-characterized PI3K pathway inhibitors against various isoforms of the PI3K enzyme.

InhibitorTarget(s)PI3Kα (IC50)PI3Kβ (IC50)PI3Kδ (IC50)PI3Kγ (IC50)mTOR (IC50)
Alpelisib PI3Kα-specific4.6 nM[5]1156 nM[5]290 nM[5]250 nM[5]-
Buparlisib Pan-PI3K52 nM[6]166 nM[6]116 nM[6]262 nM[6]-
Idelalisib PI3Kδ-specific820 nM4000 nM2.5 nM89 nM-
GDC-0941 (Pictilisib) Pan-PI3K3 nM33 nM3 nM18 nM58 nM
VS-5584 (SB2343) Dual PI3K/mTOR2.6 nM21 nM2.9 nM5.8 nM3.4 nM[7]
Everolimus mTORC1----1.6-2.6 nM
IPI-549 (Eganelisib) PI3Kγ-specific>100-fold selectivity>100-fold selectivity>100-fold selectivity16 nM[7]>100-fold selectivity

Experimental Protocols

To ascertain the inhibitory potential of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine, a series of standardized biochemical and cell-based assays should be conducted.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified PI3K isoforms.

Objective: To determine the IC50 value of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine against PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • Kinase buffer

  • ATP

  • Substrate (e.g., phosphatidylinositol (4,5)-bisphosphate - PIP2)

  • Test compound (7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine.

  • In a microplate, add the kinase, substrate, and test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent.

  • The luminescence signal, which is proportional to kinase activity, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the test compound on the growth and viability of cancer cell lines with a known dependence on the PI3K/Akt/mTOR pathway.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine in relevant cancer cell lines.

Materials:

  • Cancer cell lines with known PIK3CA mutations or PTEN loss (e.g., MCF-7, PC-3, A549)

  • Cell culture medium and supplements

  • Test compound (7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine)

  • Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent and incubate as per the manufacturer's instructions.

  • Measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Calculate the percentage of growth inhibition and determine the GI50 value.

Western Blot Analysis of Pathway Modulation

This technique is used to confirm that the test compound inhibits the PI3K/Akt/mTOR pathway within the cell by measuring the phosphorylation status of key downstream proteins.

Objective: To verify the mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine by observing changes in the phosphorylation of Akt and S6 ribosomal protein.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6, anti-S6)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a defined period.

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Visualizing Key Processes

To better understand the context of this benchmarking study, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow start Start: Compound Synthesis (7,8-Dihydro-5H-pyrano [4,3-B]pyridin-3-amine) biochem_assay Biochemical Assay: In Vitro Kinase Inhibition (Determine IC50) start->biochem_assay cell_assay Cell-Based Assay: Proliferation/Viability (Determine GI50) biochem_assay->cell_assay mechanistic_study Mechanistic Study: Western Blot for Pathway Modulation cell_assay->mechanistic_study data_analysis Data Analysis & Comparison with Known Inhibitors mechanistic_study->data_analysis conclusion Conclusion: Assess Potency and Selectivity data_analysis->conclusion

Caption: Experimental workflow for inhibitor benchmarking.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 7,8-Dihydro-5H-pyrano[4,3-B]pyridin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine (CAS No. 151225-39-7). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Summary

7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine is classified as a hazardous substance with corrosive and irritant properties.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Classifications [1]

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory conditions should be conducted to determine the appropriate level of PPE. However, the following provides a baseline for handling this chemical.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards or a full-face shield.[2][3]Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2][3][4]Prevents skin contact and absorption, which can cause irritation.
Body Protection A standard laboratory coat or a chemical-resistant apron.[2][3]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a high potential for aerosolization or if ventilation is inadequate.Minimizes the risk of respiratory tract irritation from inhaling dust or vapors.
Operational Plan: Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational before beginning any work.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Prepare all necessary equipment and reagents to minimize movement and potential for spills.

  • Chemical Handling :

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh and dispense the chemical within the chemical fume hood to avoid generating dust.

    • If creating a solution, slowly add the solid to the solvent to prevent splashing.

    • Keep containers tightly sealed when not in use.

  • In Case of a Spill :

    • For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[5]

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[5]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Management :

    • Use a compatible, sealable, and airtight container for waste collection.

    • Label the container with "Hazardous Waste" and the full chemical name.

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.

    • Never dispose of this chemical down the drain or in the regular trash.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine in a laboratory setting.

G A Preparation & Risk Assessment B Don Personal Protective Equipment (PPE) - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat A->B C Work in a Certified Chemical Fume Hood B->C D Handle Chemical - Weighing - Preparing Solutions C->D E Spill Occurs D->E Accident G Store Waste in Labeled Container D->G Normal Operation F Contain Spill with Inert Absorbent E->F F->G H Decontaminate Work Area G->H I Dispose of Waste via EHS H->I J Remove PPE & Wash Hands I->J

Caption: Workflow for handling 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine.

References

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